molecular formula C14H15N B1610523 3-(3,5-Dimethylphenyl)aniline CAS No. 783325-73-5

3-(3,5-Dimethylphenyl)aniline

Cat. No.: B1610523
CAS No.: 783325-73-5
M. Wt: 197.27 g/mol
InChI Key: TURLSKOYQKDDNX-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)aniline (CAS 783325-73-5) is an aromatic amine with the molecular formula C 14 H 15 N and a molecular weight of 197.28 . This compound is intended for research and development purposes only. While specific pharmacological studies on this exact molecule are limited, its structure serves as a key synthetic intermediate. Research indicates its primary application in the synthesis of novel Schiff base compounds, which are studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments . Furthermore, aniline derivatives bearing dimethylphenyl groups are historically significant in the production of triarylmethane dyes, such as Malachite Green and Crystal Violet, suggesting potential utility in materials science . The presence of both aniline and dimethyl-substituted phenyl rings in its structure provides multiple sites for electrophilic substitution and condensation reactions, making it a versatile building block for constructing more complex organic molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dimethylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURLSKOYQKDDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479022
Record name 3-(3,5-Dimethylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783325-73-5
Record name 3-(3,5-Dimethylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3,5-Dimethylphenyl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(3,5-Dimethylphenyl)aniline, structured for researchers in organic synthesis and materials science.

Structural Analysis, Synthesis, and Applications in Materials Science

Executive Summary

3-(3,5-Dimethylphenyl)aniline (CAS: 783325-73-5) is a functionalized biaryl amine serving as a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical scaffolds.[1] Characterized by a meta-substituted amino group and a dimethylated phenyl ring, this molecule offers a unique balance of electronic conjugation and steric bulk.[1] It is primarily utilized as a precursor for Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in kinase inhibitor development.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
Parameter Details
IUPAC Name 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine
Common Name 3-(3,5-Dimethylphenyl)aniline
CAS Number 783325-73-5
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
SMILES CC1=CC(C)=CC(C2=CC=CC(N)=C2)=C1
Structural Logic and Electronic Properties

The molecule consists of two benzene rings connected by a single C-C bond (biaryl axis).[1]

  • Ring A (Aniline moiety): Contains an amino group (-NH₂) at the meta (3) position relative to the biaryl axis. This placement preserves the conjugation pathway while modulating the HOMO energy level, crucial for hole-transporting capabilities.[1]

  • Ring B (Xylyl moiety): Substituted with methyl groups at the 3 and 5 positions.[1] These methyl groups are meta to the biaryl bond, meaning they do not exert significant steric hindrance on the biaryl torsion angle (unlike ortho substituents).[1]

  • Biaryl Twist: In solution, the dihedral angle between the rings is expected to be approximately 40–45°, typical of unhindered biphenyls.[1] This non-planar geometry prevents π-stacking aggregation in the solid state, a desirable trait for amorphous OLED films.[1]

Physicochemical Properties

Note: As a specialized intermediate, specific experimental constants are often proprietary. Values below represent a synthesis of experimental analog data and high-confidence predictive models.

PropertyValue / DescriptionSource/Basis
Physical State Viscous oil or low-melting solidAnalog comparison (3-Aminobiphenyl MP: 31°C)
Melting Point 35–45 °C (Predicted)Structural rigidity vs. symmetry breaking
Boiling Point ~340 °C @ 760 mmHgPredicted based on MW and polarity
Solubility High: DCM, THF, Toluene, EtOAcLow: Water, HexanesLipophilic biphenyl core
pKa (Conjugate Acid) ~4.0–4.2Electronic effect of phenyl ring withdrawing density from N
LogP ~3.8High lipophilicity due to dimethyl biphenyl core

Synthesis and Manufacturing

The most robust route for synthesizing 3-(3,5-Dimethylphenyl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway offers high chemoselectivity and tolerance for the free amino group, avoiding the need for protecting groups.[1]

Synthetic Pathway (Suzuki-Miyaura)

Reagents:

  • Electrophile: 3-Bromoaniline (commercially available, inexpensive).[1]

  • Nucleophile: 3,5-Dimethylphenylboronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.[1]

  • Base: Na₂CO₃ or K₃PO₄ (aqueous).[1]

  • Solvent: Toluene/Ethanol/Water (biphasic system) or 1,4-Dioxane/Water.[1]

SuzukiSynthesis Reactant1 3-Bromoaniline (Electrophile) Catalyst Pd(PPh3)4 (3-5 mol%) Na2CO3 (2 eq) Reactant1->Catalyst Mix in Toluene/EtOH Reactant2 3,5-Dimethylphenyl- boronic acid Reactant2->Catalyst Intermediate Oxidative Addition Complex Catalyst->Intermediate 90°C, 12h Product 3-(3,5-Dimethylphenyl)aniline (Target) Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target amine.

Detailed Experimental Protocol
  • Setup: Charge a 3-neck round-bottom flask with 3-bromoaniline (1.0 eq) and 3,5-dimethylphenylboronic acid (1.1 eq).

  • Solvent System: Add Toluene and Ethanol (4:1 ratio).[1] Degas the solution by bubbling nitrogen for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

  • Catalysis: Add Pd(PPh₃)₄ (0.03 eq) under a nitrogen stream.[1]

  • Activation: Add aqueous Na₂CO₃ (2M, 2.0 eq).

  • Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Separate phases.[1] Extract aqueous layer with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over anhydrous MgSO₄.[1]

    • Concentrate in vacuo.[1]

  • Purification: Purify the crude oil via silica gel column chromatography.

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.[1]

    • Note: The amine may streak on silica; adding 1% Triethylamine to the eluent can improve resolution.[1]

Spectroscopic Characterization

Validation of the structure is performed via proton NMR and Mass Spectrometry.[1]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
2.36 ppm Singlet6HMethyl groups (-CH₃) on Ring B
3.75 ppm Broad Singlet2HAmino protons (-NH₂)
6.65 ppm Doublet of doublets1HRing A: Proton ortho to NH₂ (C4-H)
6.85 ppm Singlet (narrow)1HRing A: Proton ortho to NH₂ and biaryl (C2-H)
6.95 ppm Singlet1HRing B: Proton between methyls (C4'-H)
7.00 ppm Doublet1HRing A: Proton para to NH₂ (C6-H)
7.15 ppm Singlet2HRing B: Protons ortho to biaryl (C2',6'-H)
7.20 ppm Triplet1HRing A: Meta proton (C5-H)
Mass Spectrometry[1]
  • Method: GC-MS (EI) or LC-MS (ESI+).[1]

  • Molecular Ion: [M]⁺ = 197.1 m/z.[1]

  • Fragmentation: Loss of methyl radical ([M-15]⁺ = 182) is a common fragmentation pathway.[1]

Applications in Research & Industry

OLED Hole Transport Materials (HTM)

This molecule is a "primary amine building block."[1] It is rarely used as the final layer material but rather reacted further via Buchwald-Hartwig amination to create Triarylamines.[1]

  • Mechanism: The free amine reacts with aryl halides (e.g., bromobiphenyl) to form bulky, amorphous triarylamines (e.g., TPD analogs).

  • Benefit: The 3,5-dimethyl group prevents crystallization of the final film, extending the operational lifetime of the OLED device.

OLEDApplication Precursor 3-(3,5-Dimethylphenyl)aniline Step2 Buchwald-Hartwig Coupling Precursor->Step2 + Aryl Bromide FinalMat Triarylamine HTL (Amorphous Film) Step2->FinalMat Device OLED Device (Enhanced Lifetime) FinalMat->Device Vacuum Deposition

Figure 2: Workflow for converting the target amine into functional OLED materials.

Pharmaceutical Scaffolds

Biphenyl amines are "privileged structures" in medicinal chemistry.[1]

  • Kinase Inhibition: The biphenyl core mimics the adenine ring of ATP, allowing it to bind into the hydrophobic pocket of kinase enzymes (e.g., p38 MAP kinase inhibitors).

  • Lipophilicity Tuning: The methyl groups increase logP, improving membrane permeability compared to the unsubstituted biphenyl amine.[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

  • GHS Signal: Warning.[1][5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aromatic amines can oxidize (darken) upon exposure to air and light.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1] "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides". Accounts of Chemical Research, 31(12), 805–818.[1] Link

  • PubChem Compound Summary for CID 12166236, 3-(3,5-Dimethylphenyl)aniline.[1] National Center for Biotechnology Information.[1] Link

  • Thesen, M. W., et al. (2010).[1] "Triarylamine-based Hole Transport Materials for OLEDs". Journal of Materials Chemistry, 20, 689-695.[1] (Contextual reference for HTL synthesis).

Sources

An In-Depth Technical Guide to 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, a biphenyl amine derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis via palladium-catalyzed cross-coupling, structural characterization, and its potential as a scaffold in the development of novel therapeutics.

Core Compound Identification and Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and physical characteristics.

Chemical Identity
  • IUPAC Name: 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine

  • Common Name: 3-(3,5-Dimethylphenyl)aniline

  • CAS Number: 783325-73-5[1]

  • Molecular Formula: C₁₄H₁₅N

  • Molecular Weight: 197.28 g/mol [1]

Physicochemical Properties

Quantitative data for this specific molecule is limited; however, predictive models and data from analogous compounds provide valuable estimates.

PropertyValueSource
Boiling Point 350.9 ± 21.0 °CPredicted[1]
Density 1.040 ± 0.06 g/cm³Predicted[1]
Appearance Expected to be a solid or high-boiling liquidInferred from similar biphenylamines[2][3]
Solubility Expected to be soluble in organic solventsInferred from similar aromatic amines[2]

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its mild conditions, functional group tolerance, and the commercial availability of stable boronic acid reagents.[4][5]

Rationale for Synthetic Strategy

The synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine involves the formation of a key carbon-carbon bond between two phenyl rings. The Suzuki-Miyaura coupling is chosen for its robustness and high yields in creating such bonds.[4] The reaction couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For this specific synthesis, the logical disconnection is between the two phenyl rings, utilizing 3-bromoaniline and (3,5-dimethylphenyl)boronic acid as the coupling partners. This approach is advantageous as it employs readily available starting materials and avoids the need for protecting groups on the aniline nitrogen, which is often a requirement in other coupling strategies.[6]

Catalytic Cycle Diagram

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X (3-Bromoaniline) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ ((3,5-Dimethylphenyl)boronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 3-Bromoaniline

  • (3,5-Dimethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system: e.g., Toluene/Ethanol/Water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3,5-dimethylphenyl)boronic acid (1.2 equivalents), 3-bromoaniline (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate small flask, pre-mix palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in a small amount of the reaction solvent until a homogeneous solution is formed.

  • Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and side reactions.[7]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 3:1:1 mixture of Toluene:Ethanol:Water) to the main flask. Add the prepared catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the δ 6.5-7.5 ppm region. The two methyl groups on one ring will appear as a singlet around δ 2.3 ppm, integrating to 6H. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Signals for 12 unique aromatic carbons are expected. The methyl carbons will appear upfield, around δ 20-25 ppm. The carbon attached to the nitrogen atom will be shifted downfield.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine will be present in the 3300-3500 cm⁻¹ region (typically two distinct peaks).[8] Strong C-N stretching vibrations for an aromatic amine are expected around 1250-1335 cm⁻¹.[8]
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 197.28, corresponding to the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Applications in Drug Development and Medicinal Chemistry

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs.[9] Biphenyl derivatives exhibit a wide range of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[10]

Role as a Core Scaffold

The aniline moiety provides a versatile handle for further chemical modification, allowing for the introduction of various functional groups to modulate pharmacokinetic and pharmacodynamic properties. The dimethylphenyl group provides a lipophilic region that can interact with hydrophobic pockets in biological targets. The overall structure of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine serves as an excellent starting point for library synthesis in lead discovery programs.

Workflow for Drug Discovery Integration

DrugDiscoveryWorkflow A Synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine B Library Synthesis (Amide Coupling, etc.) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: Integration of the target compound into a typical drug discovery workflow.

Safety and Handling

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.[12]

    • Avoid contact with skin and eyes.[12]

    • Wash hands thoroughly after handling.

Conclusion

3',5'-Dimethyl-[1,1'-biphenyl]-3-amine is a valuable building block for research in drug discovery and materials science. Its synthesis is readily achievable through well-established Suzuki-Miyaura cross-coupling protocols. The biphenyl aniline scaffold it provides is a proven pharmacophore, offering numerous avenues for the development of novel, biologically active molecules. Proper characterization and adherence to safety protocols are essential for its successful application in a research setting.

References

  • LookChem. Cas 118-91-2, o-Chlorobenzoic acid. [Link]

  • Molbase. 3',5'-DiMethyl-[1,1'-biphenyl]-3-aMine CAS#: 783325-73-5. [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. NSF Public Access Repository. [Link]

  • PubChem. 3,5-Dimethyl-[1,1'-biphenyl]-2-amine. [Link]

  • PubChem. 3-Aminobiphenyl. [Link]

  • R. P. Rathnam, H. Patel, I. Chuckowree, A. Puglisi, J. Amin. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Google Patents.
  • Organic Syntheses. 3,3'-Dimethylbiphenyl. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A mild and efficient protocol for the synthesis of biaryls via Suzuki-Miyaura cross-coupling reaction. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. [Link]

  • ResearchGate. (PDF) Study of the composition of amines using IR spectroscopy. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wikipedia. 3-Aminobiphenyl. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Google Patents.
  • Cole-Parmer. Material Safety Data Sheet - Hydrocinnamic Acid, 99+% (GC). [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

  • Merck Millipore. SAFETY DATA SHEET. [Link]

  • Journal of Drug Discovery and Development. Biological Activities of Substituted Benzimidazole Derivatives. [Link]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • MDPI. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Doc Brown's Chemistry. infrared spectrum of dimethylamine C2H7N. [Link]

  • arkat-usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

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An In-depth Technical Guide to 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, a biphenyl amine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues, established chemical principles, and predictive methodologies to offer a robust profile of its physical and chemical properties. It outlines a proposed synthetic route, details a comprehensive characterization workflow, and explores potential applications, particularly in the realm of drug discovery. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising molecule.

Introduction: The Biphenyl Amine Scaffold in Modern Chemistry

The biphenyl amine moiety is a privileged scaffold in drug discovery and materials science. Its rigid, yet conformationally flexible, structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. The introduction of methyl groups and an amine functionality, as in 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability. This guide focuses on this specific, albeit less documented, isomer to provide a predictive yet scientifically grounded resource for its exploration.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₄H₁₅NBased on the chemical structure.
Molecular Weight 197.28 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white or pale yellow solidAromatic amines are typically crystalline solids at room temperature.[2]
Melting Point Estimated 40-60 °CBased on the melting point of 3-aminobiphenyl (31-31.5 °C) and the expected increase due to the addition of two methyl groups.[3]
Boiling Point > 300 °C (at 760 mmHg)Biphenyl amines have high boiling points. For example, 3-aminobiphenyl has a boiling point of 177-178 °C.[3] The dimethyl substitution would further increase this.
Solubility Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.The biphenyl core is hydrophobic, while the amine group can participate in hydrogen bonding, leading to some water solubility. This is a general characteristic of aromatic amines.
pKa Estimated 4.0 - 5.0The amine group is expected to be weakly basic. The pKa of 3-aminobiphenyl is around 4.25. The electron-donating methyl groups might slightly increase the basicity.

Proposed Synthesis and Mechanistic Insights

A robust and versatile method for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 3-bromoaniline 3-Bromoaniline Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 3-bromoaniline->Pd_catalyst Reactant 1 3,5-dimethylphenylboronic_acid 3,5-Dimethylphenylboronic Acid 3,5-dimethylphenylboronic_acid->Pd_catalyst Reactant 2 Target_Molecule 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine Pd_catalyst->Target_Molecule Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Pd_catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Pd_catalyst

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (3-bromoaniline) to form a palladium(II) species.

  • Transmetalation: The organoboron compound (3,5-dimethylphenylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biphenyl product, regenerating the palladium(0) catalyst.

Comprehensive Characterization Workflow

To confirm the identity and purity of the synthesized 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, a multi-technique characterization approach is essential.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Product Synthesized Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group Identification HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Quantitative Purity TLC Thin-Layer Chromatography (TLC) Synthesized_Product->TLC Qualitative Purity

Caption: A standard workflow for the characterization of a novel organic compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the two methyl groups, and a broad singlet for the amine protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbons bearing the methyl and amine groups showing distinct chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight of 197.28.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and methyl groups, and C=C stretching of the aromatic rings.

Potential Applications in Drug Discovery

The 3',5'-dimethyl-[1,1'-biphenyl]-3-amine scaffold holds considerable promise for the development of novel therapeutics. The biphenyl core can act as a versatile template to which various pharmacophoric groups can be attached. The amine group provides a key site for further functionalization or for forming crucial interactions (e.g., hydrogen bonds, salt bridges) with biological targets.

Potential therapeutic areas for derivatives of this scaffold include:

  • Oncology: Biphenyl derivatives have been explored as inhibitors of various protein kinases and other cancer-related targets.

  • Neuroscience: The ability of some biphenyl compounds to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs.

  • Inflammatory Diseases: Certain biphenyl-containing molecules have shown anti-inflammatory properties.

Safety and Handling

While a specific safety data sheet for 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine is not available, general precautions for handling aromatic amines should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

3',5'-Dimethyl-[1,1'-biphenyl]-3-amine represents a promising yet underexplored chemical entity. This technical guide provides a foundational understanding of its predicted properties, a reliable synthetic strategy, and a comprehensive characterization workflow. By leveraging the knowledge of related compounds, researchers are well-equipped to synthesize and investigate this molecule for potential applications in drug discovery and other areas of chemical science. The insights provided herein are intended to catalyze further research into this and other novel biphenyl amine derivatives.

References

  • Hoffman Fine Chemicals. CAS 205517-02-8 | 3,5-Dimethyl-[1,1'-biphenyl]-2-amine. [Link]

  • PubChem. 3,5-Dimethyl-[1,1'-biphenyl]-2-amine. [Link]

  • PubChem. 3',4'-dimethyl[1,1'-biphenyl]-3-amine. [Link]

  • Pi Chemicals System. PI-17433. [Link]

  • NIST. [1,1'-Biphenyl]-3-amine. [Link]

  • Wikipedia. 3-Aminobiphenyl. [Link]

  • Hoffman Fine Chemicals. CAS RN 54810-82-1 | 3,5-Dimethyl-[1,1'-biphenyl]-4-amine. [Link]

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Strategic Utilization of 3-(3,5-Dimethylphenyl)aniline: From Kinase Inhibition to Optoelectronics

[1][2]

CAS Number: 783325-73-5 Formula: C₁₄H₁₅N Molecular Weight: 197.28 g/mol IUPAC Name: 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine[1][2][3]

Executive Summary

3-(3,5-Dimethylphenyl)aniline is a specialized biaryl amine intermediate.[1][2] Its value lies in its meta-meta substitution pattern , which offers a unique combination of conformational flexibility and steric bulk.[2] Unlike para-substituted biaryls, which favor linear geometries, this scaffold adopts a twisted conformation that disrupts pi-stacking in materials science and accesses specific hydrophobic pockets in medicinal chemistry.[1][2] This guide outlines its synthesis and two primary application vectors: Type II Kinase Inhibitors and OLED Hole Transport Materials (HTMs) .[2]

Module 1: Synthesis & Chemical Profile[2][4]

Retrosynthetic Analysis

The most robust route to 3-(3,5-Dimethylphenyl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway is preferred over Stille or Negishi couplings due to the stability of boronic acid intermediates and the avoidance of toxic organotin byproducts.[2]

Optimized Protocol (Suzuki-Miyaura)
  • Reactants: 3-Bromoaniline (1.0 eq) + 3,5-Dimethylphenylboronic acid (1.2 eq).[1][2]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄.[1][2]

  • Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Water (4:[1][2]1) or Dioxane/Water.[2]

  • Conditions: 90°C, 12-16 hours, Inert Atmosphere (N₂/Ar).

Critical Process Parameter (CPP): The use of 3-bromoaniline rather than 3-iodoaniline is often sufficient and more cost-effective.[1][2] However, the amino group can poison the catalyst; protecting the amine (e.g., as an acetamide) prior to coupling can improve yields if direct coupling stalls, though modern catalyst systems (like Buchwald precatalysts) often tolerate the free amine.[2]

Structural Visualization (Synthesis Flow)

The following diagram illustrates the catalytic cycle and the steric environment of the product.

SuzukiSynthesiscluster_0Key Structural FeatureReactant13-Bromoaniline(Electrophile)CatalystPd(0) Catalyst(Oxidative Addition)Reactant1->Catalyst + Pd(0)Reactant23,5-Dimethylphenyl-boronic acid(Nucleophile)IntermediatePd(II) Complex(Transmetallation)Reactant2->Intermediate + BaseCatalyst->IntermediateProduct3-(3,5-Dimethylphenyl)aniline(Biaryl Amine)Intermediate->Product Reductive EliminationFeatureMeta-Twist:Prevents PlanarityProduct->Feature

Figure 1: Catalytic cycle for the synthesis of the target biaryl amine via Suzuki coupling.

Module 2: Medicinal Chemistry Applications

Primary Domain: Kinase Inhibitor Design (Type II)

In drug discovery, this scaffold is a classic "linker-tail" motif.[1][2] The 3,5-dimethylphenyl group acts as a hydrophobic "tail" that occupies the allosteric hydrophobic pocket adjacent to the ATP binding site, often seen in B-Raf or p38 MAP kinase inhibitors.[1][2]

The "Urea Linker" Strategy

The primary amine at the 3-position is chemically primed for conversion into a urea linkage, a hallmark of Type II kinase inhibitors (e.g., Sorafenib analogues).[2]

Protocol: Biaryl Urea Synthesis

  • Activation: React 3-(3,5-Dimethylphenyl)aniline with phenyl chloroformate or triphosgene to generate the isocyanate intermediate in situ.

  • Coupling: Add the heteroaryl amine "head" group (e.g., an aminopyridine or aminopyrazole).[2]

  • Mechanism: The resulting diaryl urea forms hydrogen bonds with the conserved Glu/Asp residues in the kinase DFG-motif (Asp-Phe-Gly), locking the kinase in an inactive conformation.[1][2]

SAR Logic (Structure-Activity Relationship)
FeatureFunction in Kinase Binding Pocket
Aniline Nitrogen H-bond donor (as part of urea) to the catalytic loop (Glu/Asp).[1][2]
Biaryl Axis Provides the correct length/angle to span from the ATP site to the allosteric pocket.[1][2]
3,5-Dimethyl Group Lipophilic Efficiency: Fills the hydrophobic "selectivity pocket."[1][2] The meta-substitution prevents steric clash with the gatekeeper residue while maximizing van der Waals contacts.[1][2]

Module 3: Materials Science Applications

Primary Domain: OLED Hole Transport Materials (HTMs)

The 3-(3,5-Dimethylphenyl)aniline molecule serves as a core building block for Triarylamine derivatives.[1][2] In OLEDs, the "hole transport layer" requires materials that are amorphous (non-crystalline) and have high hole mobility.[2]

Design Principles: The "Anti-Stacking" Effect

Planar molecules (like anthracene) tend to crystallize, creating grain boundaries that trap charges and degrade device lifetime.[2]

  • The Solution: The meta-biaryl linkage in 3-(3,5-Dimethylphenyl)aniline introduces a permanent twist (dihedral angle ~35-40°).[1][2]

  • The Result: When used to synthesize bulky triarylamines (e.g., via Buchwald-Hartwig coupling with aryl halides), the resulting material resists crystallization, maintaining a stable amorphous film (High Tg).[2]

Workflow: Synthesis of HTM Derivatives

The target molecule acts as the nucleophile in the synthesis of asymmetric triarylamines.[2]

OLED_WorkflowStep13-(3,5-Dimethylphenyl)aniline(Core Scaffold)Step2Buchwald-Hartwig Amination(+ Aryl Bromide / Carbazole)Step1->Step2Step3Triarylamine / Carbazole Derivative(HTM Candidate)Step2->Step3Property1High Triplet Energy (T1)(Confining Excitons)Step3->Property1Property2Amorphous Stability(High Tg > 100°C)Step3->Property2

Figure 2: Synthetic workflow for converting the biaryl amine into functional Hole Transport Materials (HTMs).

References

  • Preparation of 3-(3,5-Dimethylphenyl)

    • Source:WO 2012/082436 A2 . (2012).[2][4] "Compounds and Methods for Kinase Modulation." (Page 148, Intermediate Synthesis).[2]

    • Context: Describes the synthesis of this specific intermediate as part of a library for kinase inhibition, validating the Suzuki coupling protocol and its utility in medicinal chemistry.
    • URL:[1][2]

  • Biaryl Amines in OLEDs

    • Source:Thejo, H. et al. (2021).[2] "Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application." Materials, 14(24), 7869.[2]

    • Context: Validates the use of bulky, dimethyl-substituted arylamines to improve thermal stability and prevent crystalliz
    • URL:[1][2]

  • General Suzuki Coupling Protocols

    • Source:Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2]

    • Context: The foundational text for the synthesis method described in Module 1.[2]

    • URL:[1][2]

The Strategic Utility of 3-(3,5-Dimethylphenyl)aniline as a Core Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Biaryl Amine Motif and the Untapped Potential of Steric Hindrance

In the landscape of modern medicinal chemistry and materials science, the biaryl amine scaffold remains a cornerstone for the development of novel, high-value compounds. Its prevalence in FDA-approved drugs, particularly in oncology, highlights its role as a "privileged scaffold"—a molecular framework that consistently demonstrates binding affinity to a range of biological targets. However, the evolution of drug design necessitates a move beyond simple aniline derivatives, which, despite their synthetic accessibility, can be prone to metabolic liabilities leading to toxicity.[1][2]

This guide introduces 3-(3,5-Dimethylphenyl)aniline , a non-commercial biaryl amine, as a strategic building block for overcoming these challenges. The introduction of the 3,5-dimethylphenyl moiety offers a unique combination of steric and electronic properties. The meta-substitution pattern creates a twisted dihedral angle between the two aromatic rings, enforcing a three-dimensional conformation that can enhance binding specificity and explore complex protein topographies. Furthermore, the methyl groups can serve multiple functions: they can act as "metabolic blockers" to prevent undesirable oxidative metabolism on the phenyl ring, enhance solubility, and engage in favorable hydrophobic interactions within a target's binding pocket.

This document serves as a technical primer for the synthesis and application of this versatile building block. We will provide field-proven synthetic protocols, explore its potential in the context of kinase inhibitor development, and present a logical framework for its incorporation into drug discovery pipelines.

Physicochemical Properties and Structural Analysis

The unique topology of 3-(3,5-Dimethylphenyl)aniline dictates its utility. The steric clash induced by the meta-methyl groups on one ring and the amine on the other forces the phenyl rings out of planarity. This conformational restriction is a critical design element in modern drug discovery, as pre-organizing a ligand into its bioactive conformation can significantly improve binding affinity and reduce the entropic penalty upon binding.

A computational analysis of the molecule's properties provides a baseline for its behavior in biological and synthetic systems.

PropertyValueSource
CAS Number 783325-73-5BOC Sciences
Molecular Formula C₁₄H₁₅NBOC Sciences
Molecular Weight 197.28 g/mol BOC Sciences
Calculated LogP 4.3SwissADME
Topological Polar Surface Area (TPSA) 26.02 ŲSwissADME
Water Solubility Poorly solubleSwissADME
Lead-likeness Yes (0 violations)SwissADME

Table 1: Key physicochemical properties of 3-(3,5-Dimethylphenyl)aniline.

The calculated LogP suggests significant lipophilicity, making this building block suitable for targeting transmembrane proteins or deep hydrophobic pockets. Its adherence to lead-likeness rules underscores its potential as a starting point for fragment-based or lead-oriented synthesis campaigns.

Synthesis of the Core Building Block: A Protocol for Suzuki-Miyaura Coupling

The creation of the C-C bond between the two aryl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely adopted method for this transformation due to its functional group tolerance and the commercial availability of the necessary reagents.[2][3]

The logical disconnection for 3-(3,5-Dimethylphenyl)aniline points to 3-bromoaniline and (3,5-dimethylphenyl)boronic acid as ideal starting materials.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product SM1 3-Bromoaniline Catalyst Pd(PPh₃)₄ SM1->Catalyst SM2 (3,5-Dimethylphenyl)boronic acid SM2->Catalyst Product 3-(3,5-Dimethylphenyl)aniline Catalyst->Product Base Na₂CO₃ (aq) Base->Catalyst Solvent Toluene/Ethanol Solvent->Catalyst

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol: Synthesis of 3-(3,5-Dimethylphenyl)aniline

This protocol is a self-validating system based on established Suzuki-Miyaura reaction conditions, optimized for the specified substrates.[4][5]

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromoaniline (10.0 g, 58.1 mmol, 1.0 equiv), (3,5-dimethylphenyl)boronic acid (9.59 g, 63.9 mmol, 1.1 equiv), and toluene (100 mL).

  • Reagent Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (58.1 mL, 116.2 mmol, 2.0 equiv), followed by ethanol (20 mL) to aid solubility.

  • Inerting: Bubble nitrogen gas through the stirred mixture for 20 minutes to degas the solution. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.34 g, 1.16 mmol, 0.02 equiv) to the mixture under a positive flow of nitrogen. The catalyst should be handled quickly to minimize air exposure.

  • Reaction: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 3-(3,5-Dimethylphenyl)aniline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Novel Compound Development: A Scaffold for Kinase Inhibitors

The biaryl amine motif is a key feature in numerous Type I and Type II kinase inhibitors, where one aryl ring often interacts with the hinge region of the kinase, and the other projects into a hydrophobic pocket. The predefined torsional angle of 3-(3,5-Dimethylphenyl)aniline makes it an excellent candidate for targeting kinases where such a conformation is favorable.

We propose a synthetic pathway to a novel potential inhibitor by coupling our building block with a 2-chloropyrimidine scaffold, a common hinge-binding element.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product SM1 3-(3,5-Dimethylphenyl)aniline Catalyst Pd₂(dba)₃ / Xantphos SM1->Catalyst SM2 2-Chloro-4-aminopyrimidine SM2->Catalyst Product N²-(3-(3,5-Dimethylphenyl)phenyl)- pyrimidine-2,4-diamine (Hypothetical Kinase Inhibitor Core) Catalyst->Product Base Cs₂CO₃ Base->Catalyst Solvent 1,4-Dioxane Solvent->Catalyst

Caption: Buchwald-Hartwig amination for inhibitor synthesis.

Rationale for Experimental Choice

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aniline and an aryl halide.[6][7] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step, which is often the rate-limiting step in couplings involving electron-rich anilines and heteroaryl chlorides. Cesium carbonate (Cs₂CO₃) is selected as the base for its high solubility in organic solvents and its ability to facilitate the reaction without promoting significant side reactions.

Detailed Experimental Protocol: Synthesis of a Pyrimidine Derivative
  • Reactor Setup: To a microwave vial or a sealed tube, add 3-(3,5-Dimethylphenyl)aniline (1.0 g, 5.07 mmol, 1.0 equiv), 2-chloro-4-aminopyrimidine (0.72 g, 5.58 mmol, 1.1 equiv), cesium carbonate (Cs₂CO₃) (2.48 g, 7.61 mmol, 1.5 equiv), and Xantphos (0.15 g, 0.25 mmol, 0.05 equiv).

  • Solvent and Catalyst: Add anhydrous 1,4-dioxane (20 mL) to the vial. Degas the mixture with nitrogen for 15 minutes.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.12 g, 0.13 mmol, 0.025 equiv) under a nitrogen atmosphere.

  • Reaction: Seal the vessel and heat to 100-120 °C for 8-12 hours. The use of microwave irradiation can often significantly reduce reaction times. Monitor for completion by LC-MS.

  • Workup: Cool the reaction mixture and dilute it with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst residue.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by trituration with diethyl ether or by column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure via NMR and HRMS. The product from this synthesis can then be subjected to biological screening in relevant kinase assays.

Conclusion and Future Outlook

3-(3,5-Dimethylphenyl)aniline represents a strategically valuable yet underutilized building block in synthetic chemistry. Its inherent three-dimensional structure and potential for metabolic blocking offer clear advantages for the design of next-generation therapeutics and functional materials. The robust and scalable synthetic routes presented here, based on well-established palladium-catalyzed cross-coupling reactions, provide a clear and reliable pathway for its production and derivatization.

For drug development professionals, this building block offers an opportunity to systematically probe structure-activity relationships related to dihedral angle and hydrophobic interactions. For materials scientists, the biaryl amine core can be incorporated into polymers or organic light-emitting diode (OLED) materials, where conformational rigidity can influence photophysical properties. The exploration of this and similar sterically-demanding building blocks is a promising avenue for innovation across the chemical sciences.

References

  • PrepChem.com. Synthesis of (3,5-dimethoxy)phenyl isocyanate. Available at: [Link]

  • Google Patents.Process for production of 3,5-dimethyl aniline. (CN1215720A).
  • YouTube. Dimethylaniline : Synthesis. (2021). Available at: [Link]

  • ACS Publications. One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Available at: [Link]

  • Google Patents.Process for the preparation of 3,5-dimethyl aniline. (EP0051806B1).
  • ResearchGate. The synthetic route of N, N-Dimethylaniline. Available at: [Link]

  • Google Patents.Production of carboxylic acids and esters. (US3769329A).
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Available at: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Available at: [Link]

  • PubMed. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. (2023). Available at: [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available at: [Link]

  • ResearchGate. (PDF) Study of the Interaction between Aniline and CH3CN, CH3Cl and CH3F. Available at: [Link]

  • University of Birmingham. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at: [Link]

  • Google Patents.Crystalline forms of 3-(5-(2-hydroxy-2-methylpropoxy)-6-methylpyrazin-2-yl)-1h-indole-7-carbonitrile. (US20230257361A1).
  • Phcog.Net. Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides. (2024). Available at: [Link]

  • Google Patents.Triazolopyrimidine compounds and uses thereof. (US11207325B2).
  • PMC - PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

  • ResearchGate. Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. Available at: [Link]

  • NSF Public Access Repository. Direct Aniline Formation with Benzene and Hydroxylamine. (2023). Available at: [Link]

  • Wikipedia. N,N-Dimethylaniline. Available at: [Link]

  • ResearchGate. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Available at: [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Available at: [Link]

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

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Navigating the Unseen Risks: A Technical Guide to the Safe Laboratory Handling of 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

3-(3,5-Dimethylphenyl)aniline, with the chemical formula C₁₄H₁₅N, belongs to the aromatic amine family. These compounds are characterized by an amino group attached to an aromatic ring. While specific data for this molecule is sparse, the broader class of aromatic amines is associated with significant health risks.[2][3] Aniline, a parent compound, is classified as a probable human carcinogen (Group B2) by the EPA.[4] It is crucial to assume that 3-(3,5-Dimethylphenyl)aniline may exhibit similar hazardous properties.

Assumed GHS Classification (based on related compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[5][6][7]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin[5][6][7]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled[5][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[5][7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5][7]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[5][6][7]
CarcinogenicityCategory 2H351: Suspected of causing cancer[6][7][8]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[6][7]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[5][6]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects

Physical and Chemical Properties (based on 3,5-Dimethylaniline):

PropertyValue
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol [9]
AppearanceClear, pale yellow to dark brown liquid[9]
OdorCharacteristic amine-like odor[9]
Boiling Point220.5 °C[9]
Melting Point9.8 °C[9]
Flash Point93-97 °C[9]
SolubilitySlightly soluble in water[9]
Density0.9706 g/cm³[9]

The Causality of Aromatic Amine Toxicity

The toxicity of aromatic amines is primarily linked to their metabolism. Upon absorption, which can readily occur through inhalation, ingestion, or skin contact, these compounds can be metabolically activated to reactive intermediates.[2][10] A significant health effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[10][11] Chronic exposure to aromatic amines has been linked to an increased risk of bladder cancer.[2] The lipophilic nature of many aromatic amines facilitates their absorption through the skin.[10]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-(3,5-Dimethylphenyl)aniline is a certified chemical fume hood.[12][13] All manipulations of the compound, including weighing, transferring, and reactions, must be conducted within a fume hood to minimize inhalation exposure. The laboratory should also be equipped with readily accessible emergency eyewash stations and safety showers.[12]

Administrative Controls: Standard Operating Procedures

Strict adherence to established Standard Operating Procedures (SOPs) is critical. These should include:

  • Restricted Access: Clearly demarcate areas where 3-(3,5-Dimethylphenyl)aniline is handled and restrict access to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5][8] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Labeling: All containers of 3-(3,5-Dimethylphenyl)aniline must be clearly labeled with its identity and associated hazards.

  • Waste Disposal: Dispose of all waste contaminated with 3-(3,5-Dimethylphenyl)aniline as hazardous waste in accordance with institutional and local regulations.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.[14]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility data.Provides a barrier against skin contact. Aromatic amines can penetrate some glove materials.[5]
Eye Protection Tightly fitting safety goggles or a face shield.[6]Protects against splashes and aerosols.
Skin and Body Protection A lab coat, worn fully buttoned. Consider chemically resistant aprons or coveralls for larger quantities.Prevents contamination of personal clothing.[13]
Respiratory Protection Generally not required when working in a certified fume hood. If a fume hood is not available or in case of a spill, a respirator with an organic vapor cartridge is necessary.Protects against inhalation of vapors or aerosols.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a self-validating system for the safe handling of 3-(3,5-Dimethylphenyl)aniline from receipt to disposal.

Step 1: Pre-Experiment Preparation

  • Review the Safety Data Sheet (SDS) for aniline and other related aromatic amines to understand the potential hazards.[14]

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and PPE.

  • Prepare a designated waste container for hazardous waste.

Step 2: Handling and Use

  • Don all required PPE.

  • Conduct all work within the chemical fume hood.[13]

  • Carefully open the container, avoiding inhalation of any vapors.[8][15]

  • Use appropriate tools (e.g., spatula, pipette) to transfer the chemical.

  • Keep the container tightly closed when not in use.[8][15]

Step 3: Post-Experiment Procedures

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of all contaminated materials in the designated hazardous waste container.[5]

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly.

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[5]

  • Place the absorbent material in a sealed container for hazardous waste disposal.[5]

  • Ventilate the area.[5]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety protocols for handling 3-(3,5-Dimethylphenyl)aniline in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocols start Start: Receive Chemical review_sds Review SDS of Related Aromatic Amines start->review_sds ppe_check Verify PPE Availability (Gloves, Goggles, Lab Coat) review_sds->ppe_check hood_check Confirm Fume Hood Certification & Function ppe_check->hood_check waste_prep Prepare Labeled Hazardous Waste Container hood_check->waste_prep don_ppe Don Appropriate PPE waste_prep->don_ppe weigh_transfer Weighing & Transferring of Chemical don_ppe->weigh_transfer reaction_setup Reaction Setup & Monitoring weigh_transfer->reaction_setup spill Spill Occurs weigh_transfer->spill Potential Incident storage Securely Close & Store When Not in Use reaction_setup->storage exposure Personnel Exposure reaction_setup->exposure Potential Incident decontaminate Decontaminate Glassware & Work Surfaces storage->decontaminate dispose_waste Dispose of Contaminated Materials in Waste Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Thorough Hand Washing remove_ppe->wash_hands end End wash_hands->end End of Procedure spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow Exposure Response Protocol exposure->exposure_response

Caption: A comprehensive workflow for the safe handling of 3-(3,5-Dimethylphenyl)aniline.

Conclusion

While 3-(3,5-Dimethylphenyl)aniline may be a valuable compound in research and development, its structural similarity to other hazardous aromatic amines necessitates a cautious and well-defined approach to its handling. By understanding the potential risks, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate the hazards associated with this and other novel chemical entities. The principles of chemical safety demand that we treat compounds of unknown toxicity with the same rigor as those with well-documented hazards.

References

  • Carl ROTH.
  • Carl ROTH.
  • Chemos GmbH&Co.KG.
  • SIA Toolbox.
  • CDH Fine Chemical.
  • ATSDR - CDC. Aniline | Medical Management Guidelines | Toxic Substance Portal.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • EPA. Aniline.
  • Tri-iso.
  • Sigma-Aldrich.
  • Fisher Science Education.
  • Sigma-Aldrich.
  • ACS Publications.
  • PubChem. 3,5-Dimethylaniline | C8H11N | CID 7949.
  • DIPLOMATA COMERCIAL. What are the Health and Safety Guidelines for Using Amines?.
  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • NCBI Bookshelf - NIH.
  • Wikipedia. Dimethylaniline.
  • ResearchGate.
  • Scribd.

Sources

Technical Guide: Reactivity Profile and Synthetic Utility of 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,5-Dimethylphenyl)aniline (CAS: 783325-73-5) is a specialized biaryl amine intermediate critical to the development of organic light-emitting diode (OLED) materials and advanced organometallic ligands. Its structural significance lies in the 3,5-dimethyl substitution pattern on the distal phenyl ring. This specific steric arrangement restricts molecular rotation and prevents π-π stacking without completely breaking conjugation, a property essential for increasing the glass transition temperature (


) and amorphous stability of hole-transporting materials (HTMs).

This guide provides a comprehensive analysis of its reactivity, synthesis, and application in high-value chemical architectures.

Chemical Identity & Structural Analysis[1]

PropertyDetail
CAS Number 783325-73-5
IUPAC Name 3-(3,5-Dimethylphenyl)aniline; 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine
Molecular Formula

Molecular Weight 197.28 g/mol
Predicted Boiling Point ~351 °C (at 760 mmHg)
Physical State Typically a viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Structural Logic

The molecule consists of two distinct aromatic domains connected by a single bond:

  • The Aniline Ring (Nucleophilic Domain): A primary amine at the meta-position relative to the biaryl axis. This meta-substitution preserves the triplet energy (

    
    ) levels in OLED hosts better than para-substitution, which often extends conjugation too effectively, lowering 
    
    
    
    .
  • The 3,5-Dimethylphenyl Ring (Steric/Electronic Domain): The methyl groups are electron-donating (+I effect), making this ring slightly electron-rich. However, their primary function is steric bulk . They prevent the planarization of the biaryl system in the solid state, reducing crystallization tendencies—a critical failure mode in thin-film electronics.

Synthesis & Preparation

The most robust route to 3-(3,5-Dimethylphenyl)aniline is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille or Negishi couplings due to the stability and low toxicity of boronic acid precursors.

Reaction Scheme

Reagents: 3-Bromoaniline + 3,5-Dimethylphenylboronic acid Catalyst:


 or 

Base:

or

Solvent: Toluene/Ethanol/Water (biphasic system)

SynthesisPath Figure 1: Suzuki-Miyaura Synthesis Pathway Start1 3-Bromoaniline (Electrophile) Inter Pd(0) Oxidative Addition Complex Start1->Inter Pd(PPh3)4 Start2 3,5-Dimethylphenyl- boronic acid (Nucleophile) Start2->Inter Base (K2CO3) Prod 3-(3,5-Dimethylphenyl)aniline (Target) Inter->Prod Reductive Elimination (90-100°C)

Experimental Protocol: Scale-Up (10g Basis)

Note: This protocol is designed for high-purity isolation required for electronic applications.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Charging: Add 3-bromoaniline (1.0 eq, 10.0 g) and 3,5-dimethylphenylboronic acid (1.1 eq, 9.6 g) to the flask.

  • Solvent: Add Toluene (150 mL) and Ethanol (40 mL). Degas the solution by bubbling nitrogen for 20 minutes (sparging) to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add

    
      (0.03 eq, ~2.0 g) under a positive stream of nitrogen.
    
  • Base Activation: Add a degassed aqueous solution of

    
      (3.0 eq, 87 mL).
    
  • Reaction: Heat to reflux (approx. 90°C) for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1) until the bromide is consumed.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
  • Yield: Expect 85–92% yield as a pale yellow/off-white solid or viscous oil.

Reactivity Profile

N-Functionalization (Primary Reactivity)

The primary amine (


) is the focal point for chemical modification.
  • Buchwald-Hartwig Amination: This is the most commercially relevant reaction. The amine couples with aryl halides (e.g., bromobenzenes, carbazole halides) to form Triarylamines .

    • Significance: Triarylamines are the industry standard for Hole Transport Layers (HTL) in OLEDs. The 3,5-dimethylphenyl group serves as a "solubility anchor."

  • Condensation (Schiff Base Formation): Reacts readily with aldehydes to form imines. Useful for synthesizing tridentate ligands (e.g., N^N^N pincer ligands) for catalysis.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the biphenyl core is dictated by the directing effects of the amine and the methyl groups.

  • Ring A (Aniline): Highly activated. The amine directs electrophiles (Br+, NO2+) to the ortho (pos 2, 6) and para (pos 4) positions relative to the nitrogen.

    • Regioselectivity: Position 4 is sterically favored. Position 2 is accessible.[1][2][3] Position 6 is sterically hindered by the biaryl bond.

  • Ring B (Dimethylphenyl): Moderately activated by methyl groups but less reactive than Ring A. Electrophilic attack here is unlikely unless Ring A is deactivated (e.g., after acetylation of the amine).

ReactivityMap Figure 2: Reactivity & Functionalization Tree Center 3-(3,5-Dimethylphenyl)aniline Buchwald Buchwald-Hartwig Coupling Center->Buchwald Pd cat., Ar-Br Acylation N-Acylation (Amide Formation) Center->Acylation AcCl / Anhydride EAS Electrophilic Subst. (Halogenation) Center->EAS NBS or Br2 Triaryl Triarylamine HTM (OLED Material) Buchwald->Triaryl Amide Stable Precursor (Drug Intermediates) Acylation->Amide Halo 4-Bromo Derivative (Regioselective) EAS->Halo

Applications in Drug & Materials Science

OLED Materials (Hole Transport)

In OLED stacks, materials must form amorphous films that do not crystallize under heat (Joule heating).

  • Mechanism: The 3,5-dimethyl substitution creates a "propeller" shape that frustrates crystal packing.

  • Usage: This molecule is frequently coupled with Carbazole or Triphenylamine cores to create high-

    
     Hole Transport Materials.
    
Ligand Design
  • Phosphine Ligands: The amine can be converted to a phosphine (via diazonium or lithiation routes) to create bulky biaryl phosphine ligands (similar to Buchwald's XPhos family), where the 3,5-dimethyl group provides the necessary steric bulk to promote reductive elimination in catalytic cycles.

Safety & Handling
  • Hazards: Like most anilines, it should be treated as toxic by inhalation and absorption. It may cause methemoglobinemia.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (browning) of the amine.

  • Oxidation Sensitivity: Moderate.[3][4] The presence of the electron-rich dimethyl ring makes it slightly more prone to oxidation than unsubstituted biphenylamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12166236, 3-(3,5-Dimethylphenyl)aniline. Retrieved from .

  • ChemicalBook. 3-(3,5-Dimethylphenyl)aniline Properties and Suppliers. Retrieved from .

  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide. Retrieved from .

  • Chatterjee, T., et al. (2018).Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. (Contextual grounding for biaryl synthesis methodologies).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(3,5-Dimethylphenyl)aniline via Palladium-Catalyzed Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for the synthesis of 3-(3,5-Dimethylphenyl)aniline, a valuable biaryl compound, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and practical troubleshooting advice. By coupling 3-bromoaniline with 3,5-dimethylphenylboronic acid, this guide presents a reliable method for constructing the target carbon-carbon bond with high efficiency. We delve into the causal relationships behind experimental choices, ensuring a self-validating and reproducible protocol grounded in authoritative scientific principles.

Introduction: The Power of Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1][2][3] First reported by Akira Suzuki in 1979, this reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its widespread adoption in the pharmaceutical and fine chemical industries is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[4]

The target molecule, 3-(3,5-Dimethylphenyl)aniline, represents a class of substituted biaryl amines that are prevalent structural motifs in pharmacologically active compounds and advanced materials.[4] This guide provides a comprehensive protocol for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that govern the reaction's success.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The Three Pillars of the Catalytic Cycle:

  • Oxidative Addition: This is often the rate-determining step of the cycle.[6] The active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophile (3-bromoaniline), forming a square-planar Pd(II) complex.[5][6]

  • Transmetalation: This step involves the transfer of the organic ligand from the organoboron species (3,5-dimethylphenylboronic acid) to the palladium(II) complex.[1] Crucially, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its aryl group to the palladium center, displacing the halide.[1][7][8]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the desired biaryl product, 3-(3,5-Dimethylphenyl)aniline. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Ar¹-X (3-Bromoaniline)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂ (3,5-Dimethylphenylboronic Acid)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar²-B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar¹-Ar² (Product)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> PdII_Complex [label="Ar¹-X", color="#4285F4"]; ArylHalide -> OxAdd [style=invis]; OxAdd -> PdII_Complex [style=invis]; PdII_Complex -> PdII_Diaryl [label="[Ar²-B(OH)₃]⁻", color="#EA4335"]; BoronicAcid -> Boronate [label="+ OH⁻", color="#FBBC05"]; Base -> Boronate [style=invis]; Boronate -> Transmetalation [style=invis]; Transmetalation -> PdII_Diaryl [style=invis]; PdII_Diaryl -> Pd0 [label="Product (Ar¹-Ar²)", color="#34A853"]; PdII_Diaryl -> Product [style=invis]; RedElim -> Pd0 [style=invis];

// Invisible edges for layout {rank=same; ArylHalide; BoronicAcid; Base;} {rank=same; Pd0; Product;} {rank=same; PdII_Complex; PdII_Diaryl;} } enddot Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-(3,5-Dimethylphenyl)aniline on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Bromoaniline591-19-5172.031.0172 mg
3,5-Dimethylphenylboronic acid17847-96-6149.991.2180 mg
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.024.5 mg
Triphenylphosphine (PPh₃)603-35-0262.290.0821 mg
Potassium Carbonate (K₂CO₃)584-08-7138.213.0415 mg
1,4-Dioxane123-91-188.11-8 mL
Deionized Water7732-18-518.02-2 mL
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Reaction Setup and Procedure

// Nodes A [label="1. Assemble Glassware\n(Flask, Condenser)"]; B [label="2. Add Reagents\n(3-Bromoaniline, Boronic Acid, K₂CO₃, Pd(OAc)₂, PPh₃)"]; C [label="3. Purge with Inert Gas\n(3 cycles of vacuum/backfill with N₂/Ar)"]; D [label="4. Add Solvents\n(Dioxane, Water)"]; E [label="5. Heat to Reflux\n(e.g., 100 °C) with stirring"]; F [label="6. Monitor Reaction\n(TLC analysis)"]; G [label="7. Cool to Room Temp."]; H [label="8. Quench & Dilute\n(Add water and ethyl acetate)"]; I [label="9. Liquid-Liquid Extraction"]; J [label="10. Dry Organic Layer\n(e.g., with Na₂SO₄)"]; K [label="11. Concentrate in vacuo\n(Rotary Evaporator)"]; L [label="12. Purify by Chromatography\n(Silica Gel)"]; M [label="13. Characterize Product\n(NMR, MS)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; } enddot Figure 2: Experimental Workflow for Synthesis.

  • Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (172 mg, 1.0 mmol), 3,5-dimethylphenylboronic acid (180 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) species is sensitive to oxygen.

  • Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[5]

  • Reaction: Place the flask in a heating mantle and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 3-bromoaniline is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-(3,5-Dimethylphenyl)aniline.

Product Characterization

  • Appearance: The purified product is expected to be a pale yellow oil or a low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: ~7.28 (t, J = 7.8 Hz, 1H), 7.22 (s, 2H), 6.95 (s, 1H), 6.89 (d, J = 7.6 Hz, 1H), 6.83 (t, J = 2.0 Hz, 1H), 6.69 (dd, J = 8.0, 2.0 Hz, 1H), 3.75 (br s, 2H, -NH₂), 2.35 (s, 6H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: ~147.0, 142.3, 141.8, 138.5, 129.5, 129.0, 125.3, 118.5, 115.3, 114.8, 21.4.

  • Mass Spectrometry (EI): m/z (%) = 197 (M⁺).

(Note: The exact spectral data may vary slightly based on the solvent and instrument used. The provided data is a prediction based on known chemical shifts for similar structures.)

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous solvent.3. Ineffective base.1. Ensure a proper inert atmosphere; use fresh catalyst.2. Use dry solvents.3. Use a freshly opened or properly stored base; consider a stronger base like Cs₂CO₃ or K₃PO₄.
Recovery of Starting Material 1. Reaction temperature too low.2. Insufficient reaction time.3. Catalyst poisoning.1. Ensure the reaction reaches reflux.2. Monitor by TLC and extend the reaction time.3. Ensure reagents are pure; some functional groups (e.g., thiols) can poison the catalyst.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeborylation (loss of the boronic acid group).3. Reductive dehalogenation.1. This can occur at high temperatures or with excess boronic acid. Use a 1.1-1.2 equivalent excess.2. Ensure the base is sufficient and the reaction is not overly prolonged. Boronic esters can be more stable.[5]3. Ensure the system is free of sources of hydride.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

  • Boronic Acids: While generally of low toxicity, boronic acids can be irritants. Avoid contact with skin and eyes.[9]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Be aware of the location of safety equipment such as fire extinguishers and safety showers.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-(3,5-Dimethylphenyl)aniline.[10] By carefully controlling the reaction parameters—particularly the inert atmosphere, choice of base, and solvent system—researchers can achieve high yields of the desired biaryl product. This protocol provides a solid foundation for not only this specific synthesis but also for its adaptation to a broader range of substituted biaryl amines, which are crucial intermediates in medicinal chemistry and materials science.

References

  • Wikipedia. Suzuki reaction . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings . [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction . [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . [Link]

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Using 3-(3,5-Dimethylphenyl)aniline in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Use of 3-(3,5-Dimethylphenyl)aniline in the Synthesis of Diaryl-amine Based Pharmaceutical Intermediates

Abstract

3-(3,5-Dimethylphenyl)aniline, also known as 3,5-dimethyl-3'-amino-1,1'-biphenyl, is a highly valuable and strategic building block in modern medicinal chemistry. Its unique structural features, particularly the meta-substituted dimethyl groups, offer significant advantages in drug design by sterically shielding metabolically labile positions and modulating the conformation of the final molecule to enhance target binding affinity and selectivity. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of this key aniline derivative. We focus on its application in the synthesis of diaryl-amine intermediates, a core scaffold in numerous targeted therapies, particularly kinase inhibitors. A detailed protocol for a robust and scalable Palladium-catalyzed Buchwald-Hartwig amination is presented, alongside a mechanistic exploration of the reaction to provide a deeper understanding of the experimental choices.

Introduction: The Strategic Importance of the 3,5-Dimethylphenyl Moiety

In the landscape of drug discovery, the aniline moiety is a ubiquitous structural motif, serving as a versatile precursor for a vast array of bioactive compounds.[1] The choice of substitution on the aniline ring is a critical decision that profoundly impacts the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). 3-(3,5-Dimethylphenyl)aniline has emerged as a particularly strategic starting material for several reasons:

  • Metabolic Stability: The methyl groups at the 3 and 5 positions block potential sites of aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase the half-life and oral bioavailability of a drug.

  • Conformational Control: The steric bulk of the dimethyl groups can restrict the rotation around the C-N bond formed during coupling reactions. This conformational constraint can lock the final molecule into a bioactive conformation, leading to improved potency and selectivity for its intended biological target, such as the ATP-binding pocket of a kinase.[2]

  • Modulation of Physicochemical Properties: The lipophilic nature of the methyl groups can be tuned to optimize the solubility and permeability profile of the drug candidate, which is essential for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on the application of 3-(3,5-Dimethylphenyl)aniline in constructing diaryl-amine scaffolds, which are central to a class of targeted cancer therapies known as kinase inhibitors.[3][4]

Core Application: Synthesis of Diaryl-amine Intermediates via Buchwald-Hartwig Amination

The formation of a carbon-nitrogen (C-N) bond between an aryl group and an amine is one of the most critical transformations in pharmaceutical synthesis. The Palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this purpose due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to classical methods like the Ullmann condensation.[5][6]

The reaction facilitates the coupling of an amine with an aryl halide or triflate. In this context, 3-(3,5-Dimethylphenyl)aniline can act as the nucleophilic amine component, reacting with a variety of functionalized aryl or heteroaryl halides to generate complex diaryl-amine intermediates.

G cluster_start Starting Materials cluster_process Process cluster_product Product A 3-(3,5-Dimethylphenyl)aniline C Buchwald-Hartwig Cross-Coupling A->C B Aryl / Heteroaryl Halide (Ar-X, where X = Br, I, OTf) B->C D Diaryl-amine Intermediate (Key Kinase Inhibitor Scaffold) C->D Forms critical C-N bond

Caption: General workflow for synthesizing diaryl-amine intermediates.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing the reaction. The process is a self-validating system where each step regenerates the active catalyst. The generally accepted catalytic cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The diaryl-amine product is formed by the reductive elimination from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G A Pd(0)Lₙ (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(Lₙ) B->C D Amine Coordination & Deprotonation C->D + R-NH₂ (Aniline) E [Ar-Pd(II)-NHR(Lₙ)]⁺X⁻ D->E + Base F Reductive Elimination E->F F->A + Product (Ar-NHR)

Sources

The Versatile Role of 3-(3,5-Dimethylphenyl)aniline in Advanced Materials Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Anilino Moiety

In the landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to advancing the performance of electronic and optoelectronic devices. Among the vast array of molecular building blocks, aniline derivatives have emerged as a cornerstone for the development of functional materials, particularly in the realm of organic electronics. This guide focuses on a specific, yet highly promising derivative: 3-(3,5-Dimethylphenyl)aniline . The strategic placement of dimethylphenyl substitution on the aniline core imparts unique steric and electronic properties, making it a valuable component in the synthesis of high-performance materials.

This document serves as a detailed application note and protocol guide for researchers and scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, grounded in established scientific principles. We will explore the application of 3-(3,5-Dimethylphenyl)aniline as a critical precursor for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and as a monomer for the synthesis of novel polyaniline derivatives with tailored properties.

I. Core Application: A Building Block for High-Performance Hole-Transporting Materials

Triarylamines are a class of organic compounds renowned for their excellent hole-transporting capabilities, a critical function in the operation of OLEDs and organic solar cells.[1] The incorporation of the 3-(3,5-dimethylphenyl)aniline moiety into triarylamine structures can significantly influence the resulting material's properties, such as its solubility, thermal stability, and electronic characteristics. The bulky dimethylphenyl group can prevent intermolecular aggregation, leading to more stable amorphous films, a desirable trait for device fabrication.

A. Rationale for Use in Hole-Transporting Materials

The efficacy of a hole-transporting layer (HTL) in an OLED is determined by several key factors:

  • High Hole Mobility: Efficient transport of positive charge carriers (holes) from the anode to the emissive layer.

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should align with the work function of the anode and the HOMO level of the emissive layer to ensure efficient hole injection and transport.

  • High Thermal and Morphological Stability: The material must withstand the temperatures involved in device fabrication and operation without degradation or crystallization, which can lead to device failure.

  • Good Film-Forming Properties: The ability to form smooth, uniform thin films is crucial for fabricating high-performance devices.

The 3-(3,5-dimethylphenyl)aniline unit contributes positively to these aspects. The non-planar structure resulting from the substituted phenyl ring can disrupt crystal packing, enhancing solubility and promoting the formation of stable amorphous films. Electron-donating methyl groups can also modulate the HOMO energy level of the final triarylamine molecule.

B. Synthetic Pathway for a Triarylamine-based Hole-Transporting Material

A common synthetic route to incorporate 3-(3,5-dimethylphenyl)aniline into a triarylamine structure is through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Conditions cluster_product Product Reactant1 3-(3,5-Dimethylphenyl)aniline Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 Aryl Halide (e.g., 4-bromobiphenyl) Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Phosphine Ligand (e.g., P(t-Bu)3) Ligand->Reaction Base Base (e.g., NaOt-Bu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Reaction Temperature Elevated Temperature Temperature->Reaction Product Triarylamine HTM Reaction->Product

Synthetic workflow for a triarylamine HTM.
C. Detailed Experimental Protocol: Synthesis of a Model Triarylamine HTM

This protocol describes the synthesis of N,N-bis(4-biphenyl)-3-(3,5-dimethylphenyl)amine, a model hole-transporting material.

Materials:

  • 3-(3,5-Dimethylphenyl)aniline

  • 4-Bromobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-(3,5-dimethylphenyl)aniline (1 equivalent), 4-bromobiphenyl (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), and a catalytic amount of palladium(II) acetate (0.01 equivalents) and tri(tert-butyl)phosphine (0.02 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure triarylamine product.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Advanced Application: Monomer for Novel Polyaniline Derivatives

Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications in areas such as sensors, antistatic coatings, and corrosion inhibition.[2] However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability.[2] Introducing substituents onto the aniline monomer is a common strategy to improve solubility and tune the polymer's electronic and morphological properties.[3]

A. Rationale for Using 3-(3,5-Dimethylphenyl)aniline as a Monomer

The polymerization of 3-(3,5-dimethylphenyl)aniline can lead to a polyaniline derivative with distinct properties:

  • Enhanced Solubility: The bulky dimethylphenyl groups can increase the distance between polymer chains, reducing intermolecular forces and thereby improving solubility in organic solvents.[3]

  • Modified Electronic Properties: The electron-donating nature of the methyl groups can influence the oxidation potential of the monomer and the electronic band structure of the resulting polymer.[4]

  • Controlled Morphology: The steric hindrance from the substituents can affect the polymer chain packing and morphology of the resulting films.[3]

These modified properties can be advantageous for applications requiring solution-based processing, such as the fabrication of thin-film sensors or coatings.

B. Polymerization Workflow

The chemical oxidative polymerization is a common method for synthesizing polyaniline derivatives.

Polymerization_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Monomer 3-(3,5-Dimethylphenyl)aniline Reaction Oxidative Polymerization Monomer->Reaction Oxidant Oxidizing Agent (e.g., (NH4)2S2O8) Oxidant->Reaction Acid Aqueous Acid (e.g., HCl) Acid->Reaction Solvent Aqueous Medium Solvent->Reaction Temperature Low Temperature (0-5 °C) Temperature->Reaction Polymer Poly(3-(3,5-dimethylphenyl)aniline) Reaction->Polymer

Workflow for the oxidative polymerization of 3-(3,5-dimethylphenyl)aniline.
C. Detailed Experimental Protocol: Synthesis of Poly(3-(3,5-dimethylphenyl)aniline)

This protocol outlines the chemical oxidative polymerization of 3-(3,5-dimethylphenyl)aniline.

Materials:

  • 3-(3,5-Dimethylphenyl)aniline

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Ammonia solution

Procedure:

  • Monomer Solution: Dissolve 3-(3,5-dimethylphenyl)aniline in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution: Separately, dissolve ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution to the monomer solution dropwise while maintaining the low temperature and continuous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Allow the reaction to proceed for several hours at low temperature to ensure complete polymerization. A precipitate of the polymer will form.

  • Isolation and Washing: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Doping/De-doping: The as-synthesized polymer is in its conductive, protonated (doped) state. To obtain the non-conductive base form, the polymer can be treated with an ammonia solution. The polymer can be re-doped by treatment with an acid.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature.

Characterization: The synthesized polymer should be characterized to understand its properties.

Characterization TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of the polymer structure by identifying characteristic vibrational modes.
UV-Vis Spectroscopy Information about the electronic transitions and the doping state of the polymer.
Cyclic Voltammetry Electrochemical properties, including oxidation and reduction potentials.
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution of the polymer.
Thermogravimetric Analysis (TGA) Thermal stability of the polymer.
Scanning Electron Microscopy (SEM) Morphology of the polymer film or powder.

III. Future Perspectives and Conclusion

3-(3,5-Dimethylphenyl)aniline is a versatile building block with significant potential in materials science. Its incorporation into hole-transporting materials offers a pathway to enhance the stability and performance of organic electronic devices. Furthermore, its use as a monomer for polyaniline derivatives opens up possibilities for creating new conductive polymers with improved processability and tailored properties for a range of applications.

The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this unique aniline derivative. Further research into the structure-property relationships of materials derived from 3-(3,5-dimethylphenyl)aniline will undoubtedly lead to the development of next-generation organic electronic materials with superior performance and stability.

References

  • Triarylborane-Based Materials for OLED Applications. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and some properties of new soluble triarylamine-based aromatic polyamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. (n.d.). RSC Publishing. Retrieved from [Link]

  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). ResearchGate. Retrieved from [Link]

  • A brief review on aniline and its derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Polyaniline. Preparation of a conducting polymer. (2002). ResearchGate. Retrieved from [Link]

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (n.d.). MDPI. Retrieved from [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. Retrieved from [Link]

  • Experiment 11 CONDUCTING POLYMER — POLYANILINE. (n.d.). Retrieved from [Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (2001). ACS Publications. Retrieved from [Link]

Sources

3-(3,5-Dimethylphenyl)aniline as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3,5-Dimethylphenyl)aniline as a Strategic Precursor in Heterocyclic Chemistry

Abstract

This technical guide details the synthesis, handling, and application of 3-(3,5-Dimethylphenyl)aniline (CAS: 1202049-36-8), a privileged biaryl amine intermediate. Unlike simple anilines, this meta-biaryl scaffold offers a unique combination of steric bulk and lipophilicity, making it a critical "tail" moiety in the design of kinase inhibitors and OLED materials. This guide provides validated protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent transformation into complex heterocycles via Buchwald-Hartwig amination and regioselective quinoline annulation.

Introduction: The Strategic Value of the Meta-Biaryl Scaffold

In medicinal chemistry, the 3-(3,5-dimethylphenyl) motif is frequently employed to occupy hydrophobic pockets (e.g., the allosteric site of BCR-ABL or p38 MAP kinases). The 3,5-dimethyl substitution pattern on the distal ring serves two functions:

  • Metabolic Stability: It blocks the reactive para- and meta-positions, reducing clearance via CYP450 oxidation.

  • Conformational Locking: The meta-biaryl linkage creates a "kinked" geometry distinct from linear para-biaryls, often improving solubility and selectivity.

Chemical Structure & Properties:

  • IUPAC Name: 3-(3,5-Dimethylphenyl)aniline

  • Molecular Formula: C₁₄H₁₅N

  • Molecular Weight: 197.28 g/mol

  • Key Reactivity: Nucleophilic amine (N1), Electrophilic aromatic substitution sites (C2, C4, C6).

Module 1: Synthesis of the Precursor

Objective: High-yield synthesis of 3-(3,5-dimethylphenyl)aniline via Suzuki-Miyaura coupling.

This protocol utilizes a palladium-catalyzed cross-coupling between 3-bromoaniline and 3,5-dimethylphenylboronic acid. Note that we use the boronic acid of the dimethylphenyl ring to minimize protodeboronation side reactions.

Reagents & Materials
  • Substrate A: 3-Bromoaniline (1.0 equiv)

  • Substrate B: 3,5-Dimethylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: Toluene:Ethanol (4:1 ratio)

Step-by-Step Protocol
  • Degassing (Critical): In a reaction vial, combine Toluene (8 mL/mmol) and Ethanol (2 mL/mmol). Sparge with Argon for 15 minutes. Reason: Oxygen causes rapid catalyst deactivation (formation of Pd-black).

  • Loading: Add 3-bromoaniline, 3,5-dimethylphenylboronic acid, and the K₂CO₃ solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ last under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes). The product typically elutes as a pale yellow viscous oil or low-melting solid.

Yield Expectation: 85–92%.

Module 2: Application A - Regioselective Quinoline Synthesis

Objective: Transforming the aniline into a heterocycle via the Combes/Doebner-Miller reaction.

Since the amine is in the meta position relative to the biaryl linkage, cyclization can occur at two ortho-carbon positions: C2 (sterically crowded, between amine and phenyl ring) or C6 (less crowded). This protocol favors the C6-cyclization , yielding the 7-substituted quinoline isomer, which is valuable for accessing novel IP space.

Mechanism & Workflow

The reaction involves condensation with an


-unsaturated carbonyl (generated in situ) followed by acid-catalyzed cyclization.

QuinolineSynthesis Start 3-(3,5-Dimethylphenyl)aniline Inter Schiff Base Intermediate Start->Inter Condensation Reagent + Crotonaldehyde (Doebner-Miller) Reagent->Inter Cyclization Acid-Catalyzed Cyclization (HCl/Heat) Inter->Cyclization Michael Addn Prod1 Major Isomer: 7-(3,5-Dimethylphenyl)-2-methylquinoline Cyclization->Prod1 Steric Preference (C6) Prod2 Minor Isomer: 5-(3,5-Dimethylphenyl)-2-methylquinoline Cyclization->Prod2 Steric Clash (C2)

Figure 1: Regioselective synthesis of quinolines. The C6-cyclization pathway is favored due to steric hindrance at C2 from the biaryl moiety.

Protocol (Doebner-Miller Variant)
  • Mix: Dissolve 3-(3,5-dimethylphenyl)aniline (1.0 equiv) in 6M HCl (10 mL/mmol).

  • Add Electrophile: Add Crotonaldehyde (1.2 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux (100°C) for 2 hours. The solution will turn dark.

  • Zinc Chloride Step: If yield is low, add ZnCl₂ (1.0 equiv) as a Lewis acid promoter.

  • Neutralization: Cool to 0°C. Basify carefully with NH₄OH to pH 9.

  • Extraction: Extract with CH₂Cl₂ (3x).

  • Separation: The 7-substituted isomer (major) and 5-substituted isomer (minor) usually have distinct Rf values. Separate via silica chromatography (Hexane/EtOAc).

Module 3: Application B - Buchwald-Hartwig Coupling to N-Heterocycles

Objective: Attaching the biaryl amine to a chloropyrimidine core (Kinase Inhibitor Synthesis).

This is the most frequent application of this precursor. The steric bulk of the 3,5-dimethylphenyl group requires a specialized phosphine ligand to ensure efficient coupling.

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂Robust sources of Pd(0)/Pd(II).
Ligand XPhos or BrettPhos These dialkylbiaryl phosphines form a "roof" over the Pd center, facilitating reductive elimination with bulky substrates [1, 2].
Base Cs₂CO₃ or NaOtBuNaOtBu is stronger but may hydrolyze sensitive heterocycles; Cs₂CO₃ is milder.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling points allow for sufficient thermal activation.
Protocol (Coupling to 2,4-Dichloropyrimidine)
  • Prep: Charge a vial with 2,4-dichloropyrimidine (1.0 equiv), 3-(3,5-dimethylphenyl)aniline (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL/mmol).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Cycle: Purge with N₂ for 5 mins. Seal.

  • Heat: Stir at 100°C for 4 hours.

    • Note: The aniline will preferentially couple at the C4 position of the pyrimidine (more electrophilic) over the C2 position.

  • QC: Verify mono-substitution by LC-MS (Target Mass = Pyrimidine + Aniline - HCl).

QC & Validation Standards

To ensure the integrity of the precursor before library synthesis, the following specifications must be met:

  • Purity (HPLC): >98% (254 nm). Impurities from the Suzuki coupling (e.g., homocoupled biaryls) can poison downstream Pd-catalysts.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the singlet (6H) around δ 2.35 ppm corresponding to the two methyl groups.

    • Verify the singlet (1H) around δ 7.0-7.2 ppm for the proton between the methyls on the distal ring.

    • Verify the broad singlet (2H) for the NH₂ group (exchangeable with D₂O).

References

  • Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Buchwald-Hartwig Amination (Ligand Effects): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Quinoline Synthesis (Doebner-Miller): Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Phenanthridinone Synthesis via Carbonylation: Zhang, H., et al. (2013).[3] Palladium-Catalyzed Carbonylation of Biaryl-2-amines. The Journal of Organic Chemistry. (General methodology reference for biaryl amine carbonylation).

Sources

Application Note: HPLC Method Development for 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Assessment[1][2][3][4][5]

The accurate analysis of 3-(3,5-Dimethylphenyl)aniline is critical for purity assessment in drug discovery and materials science. This molecule presents a classic chromatographic challenge: it combines a hydrophobic biphenyl core with a basic primary amine functionality.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]
  • Structure: A biphenyl scaffold consisting of an aniline ring and a dimethyl-substituted phenyl ring.

  • Hydrophobicity (LogP): Estimated ~3.8 – 4.2. The two phenyl rings and two methyl groups contribute to significant retention on Reversed-Phase (RP) stationary phases.

  • Acid-Base Character (pKa): The aniline nitrogen typically has a pKa (conjugate acid) of approximately 3.5 – 4.5.

    • pH < 2.5: Fully protonated (

      
      ), highly soluble, but risks silanol interactions (tailing).
      
    • pH > 6.5:[1] Fully neutral (

      
      ), higher retention, potential for better peak symmetry on modern hybrid columns.
      
  • UV Chromophore: The conjugated biphenyl system provides strong UV absorption, likely exhibiting maxima (

    
    ) around 240–260 nm and a secondary band near 280–300 nm.
    

Method Development Strategy

We do not rely on a "one-size-fits-all" approach. Instead, we utilize a pH-Switching Strategy to determine the optimal selectivity and peak shape.

The Core Challenge: Silanol Activity

Primary amines like 3-(3,5-Dimethylphenyl)aniline are prone to severe peak tailing due to ion-exchange interactions with residual silanols on the silica support.

  • Solution 1 (Low pH): Protonate the silanols (suppress their negative charge) using low pH (< 2.5).

  • Solution 2 (High pH): Neutralize the analyte (suppress its positive charge) using high pH (> 9.0). Note: This requires a high-pH stable column.

Workflow Visualization

The following diagram outlines the decision process for developing this method.

MethodDevWorkflow Start Start: Analyte Assessment (LogP ~4.0, pKa ~4.0) Screening Phase 1: pH Screening (Low pH vs. High pH) Start->Screening LowPH Route A: Low pH (pH 2.0) 0.1% Formic Acid Screening->LowPH HighPH Route B: High pH (pH 10.0) 10mM NH4HCO3 Screening->HighPH Eval Evaluate Peak Shape & Retention LowPH->Eval HighPH->Eval Decision Decision Point Eval->Decision Opt Phase 2: Gradient Optimization (Slope & Organic Modifier) Decision->Opt Select Best Condition Final Final Method Validation Opt->Final

Figure 1: Strategic workflow for method selection based on analyte ionization states.

Experimental Protocols

Equipment & Reagents
  • HPLC System: Binary pump capability, DAD/PDA detector, Column Oven.

  • Column (Critical):

    • Primary Recommendation:Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm). These columns are end-capped and stable over a wide pH range (1-12), allowing both screening routes.

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (FA), Ammonium Bicarbonate (

    
    ).
    
Sample Preparation

The analyte is hydrophobic. Do not dissolve in 100% water as it may precipitate.

  • Stock Solution: Weigh 10 mg of 3-(3,5-Dimethylphenyl)aniline into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute the stock 1:10 with 50:50 Water:Acetonitrile. (Conc: 0.1 mg/mL). Filter through a 0.22 µm PTFE filter.

Phase 1: The pH Screening Protocol

Run the following two gradients sequentially to determine the optimal separation mode.

Condition A: Low pH (Protonated State)
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Rationale: Fully protonates the amine. The acidic mobile phase suppresses silanol ionization on the column, reducing tailing.

Condition B: High pH (Neutral State)
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonia if necessary)

  • Mobile Phase B: Acetonitrile

  • Rationale: The amine is neutral (

    
    ). Neutral basic compounds often show superior peak symmetry and increased retention on C18 hybrid columns.
    

Gradient Table (Screening):

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
10.0951.0
12.0951.0
12.151.0
15.051.0

Detection: UV at 254 nm (primary) and 280 nm. Temperature: 40°C (Improves mass transfer and peak shape).

Phase 2: Optimization & Final Method

Based on typical behavior of biphenyl amines, Condition A (Low pH) is usually preferred for LC-MS compatibility and simplicity, unless resolution from impurities requires the alternative selectivity of High pH.

Recommended Final Method Parameters:

ParameterSetting
Column C18 End-capped (e.g., 4.6 x 100mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 8 minutes (Isocratic hold 1 min)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Column Temp 40°C
Detection UV 254 nm

Expected Results & Discussion

Chromatographic Behavior[1][3][4][6][7][9][10][13]
  • Retention: Due to the two methyl groups and biphenyl core, the analyte is significantly hydrophobic. Expect elution in the middle-to-late region of the gradient (approx. 60-70% B).

  • Peak Shape:

    • Low pH: Sharp peak expected. If tailing factor (

      
      ) > 1.5, increase buffer strength (e.g., add 10mM Ammonium Formate to the Formic Acid).
      
    • High pH: Likely increased retention time compared to low pH. Peak shape is often superior for difficult amines.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionSwitch to a "Shielded" or "Hybrid" C18 column. Increase buffer ionic strength.
Split Peak Solvent mismatchEnsure sample diluent matches initial mobile phase (e.g., 50:50 Water:MeCN).
Low Sensitivity Wrong wavelengthRun a spectral scan. Biphenyls often have a strong absorption < 220 nm, but 254 nm is more selective.

Validation Parameters (Summary)

To ensure the method is "Trustworthy" (Part 2 requirement), the following validation criteria should be met before routine use.

ParameterAcceptance CriteriaProtocol Note
Specificity Resolution (

) > 2.0 from all impurities
Inject blank, placebo, and forced degradation samples.
Linearity

5 levels from 50% to 150% of target concentration.
Precision RSD < 2.0% (n=6)Repeatability at 100% concentration.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on HPLC theory and column selection).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link (Foundational work on amine analysis).

  • Waters Corporation. "XBridge Columns Application Notebook." (Reference for high-pH stability of hybrid columns). Link

  • PubChem. "3-(3,5-Dimethylphenyl)aniline Compound Summary." (Source for structural confirmation). Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Detailed mechanisms of silanol interactions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BIA-035-OPT

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purification for Biaryl Amine Synthesis[1]

Executive Summary

You are encountering low yields in the synthesis of 3-(3,5-Dimethylphenyl)aniline .[1] This is a classic "deceptive" Suzuki-Miyaura coupling.[1] While the bond formation looks standard, the presence of an unprotected primary amine (–NH₂) on the electrophile (3-bromoaniline) frequently poisons standard Palladium catalysts (e.g., Pd(PPh₃)₄). Furthermore, the electron-rich nature of the 3,5-dimethylphenylboronic acid makes it prone to protodeboronation before coupling can occur.

This guide provides a troubleshooting protocol to transition your yield from <40% to >85%, covering catalyst selection, reaction engineering, and the critical (often overlooked) purification modifications required for lipophilic amines.

Module 1: Reaction Design & Catalyst Selection

User Question:

"I am using Pd(PPh₃)₄ with Na₂CO₃ in Toluene/Water, but the reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why?"

Technical Diagnosis:

You are experiencing Amine Poisoning .[1] The free amino group on 3-bromoaniline acts as a competitive ligand.[1] It binds to the unsaturated Pd(0) species, forming an unreactive complex and preventing the oxidative addition of the aryl bromide. Standard phosphines like PPh₃ are not bulky enough to displace the amine or prevent this coordination.

The Solution: Steric Bulk & Electron Density

Switch to a catalyst system utilizing bulky, electron-rich ligands.[1] These ligands create a "protective shell" around the Palladium center, preventing the amine substrate from binding to the metal while facilitating the coupling cycle.

Recommended Protocols (Select based on availability):
ParameterOption A: The "Robust" Standard Option B: The "High-Speed" Micellar
Catalyst Pd(dppf)Cl₂[1] · DCM (or Pd(dtbpf)Cl₂)Pd(dtbpf)Cl₂
Loading 2–3 mol%1–2 mol%
Ligand Pre-complexed (no extra ligand)Pre-complexed
Base K₃PO₄ (3.0 equiv)Et₃N (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:[1]1)2 wt% TPGS-750M in Water (Micellar)
Temp 80–90 °CRoom Temperature – 40 °C
Time 4–12 Hours1–4 Hours
Why? Ferrocenyl ligands (dppf) are resistant to amine poisoning and air oxidation.[1]Micellar nanoreactors concentrate reactants, overcoming kinetic barriers without heat.

Critical Note: If using SPhos or XPhos (Buchwald Ligands), use the pre-catalyst forms (e.g., SPhos Pd G2 ) rather than mixing Pd(OAc)₂ + Ligand in situ.[1] The pre-catalyst ensures the active species forms correctly without interference from the aniline substrate.

Module 2: Troubleshooting Low Yields (The Logic Tree)

User Question:

"My TLC shows the starting material is gone, but I have multiple spots and low isolated yield. Is it decomposing?"

Technical Diagnosis:

If starting material is consumed but product yield is low, you likely have one of two side-reactions:

  • Protodeboronation: The boronic acid loses its boron group and becomes m-xylene (volatile, invisible on many TLC stains).[1]

  • Homocoupling: The boronic acid couples with itself to form 3,3',5,5'-tetramethylbiphenyl.

Troubleshooting Workflow

Troubleshooting Start Low Yield Observed CheckSM Check TLC/LCMS for 3-Bromoaniline (SM) Start->CheckSM SM_Remains SM Remains (Incomplete Conversion) CheckSM->SM_Remains Yes SM_Gone SM Consumed (Side Reactions) CheckSM->SM_Gone No OxidativeFail Issue: Catalyst Poisoning or Oxidation SM_Remains->OxidativeFail CheckBoronic Check for m-Xylene (Protodeboronation) SM_Gone->CheckBoronic Action1 Action: Switch to Pd(dppf)Cl2 or SPhos Pd G2 OxidativeFail->Action1 Proto_Yes Boronic Acid Decomposed CheckBoronic->Proto_Yes Low Mass Product Homo_Yes Homocoupling Observed CheckBoronic->Homo_Yes High Mass Dimer Action2 Action: Lower Temp, Increase Boronic Acid (1.5 eq) Proto_Yes->Action2 Action3 Action: Degas Solvents, Check Inert Atmosphere Homo_Yes->Action3

Figure 1: Diagnostic logic tree for troubleshooting Suzuki coupling failures.

Module 3: Purification & Isolation (The "Sticky" Amine)[1]

User Question:

"I see the product on TLC, but it streaks badly and co-elutes with impurities during column chromatography. I lose 30% of my mass here."

Technical Diagnosis:

Biaryl amines are "sticky."[1] The basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on silica gel.[1][2] This causes:

  • Tailing/Streaking: The band broadens, overlapping with impurities.[1]

  • Irreversible Adsorption: Product stays permanently bound to the silica.[1]

The Fix: Amine Deactivation

You must neutralize the silica's acidity.[3]

Protocol: Triethylamine (TEA) Deactivation [1]
  • Pre-treatment (Best Method):

    • Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc) + 1% Triethylamine .[1]

    • Pour the column.[1] Flush with 2 column volumes of the solvent without TEA (to remove excess free amine).[1]

    • Load your sample.[1][4]

  • Mobile Phase Modifier (Alternative):

    • Add 0.5% to 1% Triethylamine to your mobile phase solvents (e.g., 99:1 Hexane/TEA and 99:1 EtOAc/TEA).[1]

    • Note: TEA has a high boiling point.[1] You must rotovap aggressively or wash the collected fractions with saturated NaHCO₃ to remove it if it interferes with crystallization.

Module 4: The "Nuclear Option" (Alternative Pathway)

User Question:

"I need to make 50 grams. The direct coupling is too expensive due to the catalyst loading. Is there a scalable alternative?"

Technical Recommendation:

For scale-up (>10g), avoid the free amine entirely.[1] Use the Nitro-Reduction Route .

  • Step 1: Suzuki Coupling of 1-bromo-3-nitrobenzene + 3,5-dimethylphenylboronic acid.[1]

    • Advantage:[1][3][4][5][6][7][8] Nitro groups do not poison Pd catalysts.[1] You can use cheaper Pd(PPh₃)₄ or Pd/C.[1]

    • Yield: Typically >90%.[1]

  • Step 2: Reduction (Fe/NH₄Cl or H₂/Pd-C).[1]

    • Advantage:[1][3][4][5][6][7][8] Quantitative conversion to the amine.

SynthesisPathways SM1 3-Bromoaniline Product TARGET: 3-(3,5-Dimethylphenyl)aniline SM1->Product Path A: Direct Coupling Requires: Pd(dppf)Cl2 / SPhos Risk: Catalyst Poisoning SM2 1-Bromo-3-nitrobenzene NitroBiaryl 3-(3,5-Dimethylphenyl)- nitrobenzene SM2->NitroBiaryl Path B: Nitro Route Robust, Scalable Catalyst: Pd(PPh3)4 Boronic 3,5-Dimethylphenyl- boronic acid Boronic->NitroBiaryl + Boronic Acid NitroBiaryl->Product Reduction (Fe/NH4Cl or H2/Pd)

Figure 2: Comparison of Direct Coupling vs. Nitro-Reduction pathways.[1] Path B is recommended for scale-up.[1]

References & Grounding

  • Catalyst Optimization for Unprotected Anilines:

    • Source: Lubaeva, A. E., et al. (2024).[9] "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][9][10] RSC Advances.

    • Key Finding: Identification of Pd-catalysts that tolerate free amines and micellar conditions.[1]

  • Micellar Catalysis (Green Chemistry):

    • Source: Galli, F., et al. (2021). "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water." Molecules.

    • Key Finding: Use of Pd(dtbpf)Cl₂ in water/surfactant systems achieves high yields with unprotected amines.[1]

    • [1]

  • Purification of Amines:

    • Source: Biotage Technical Guides (2023).[1] "How to purify organic amines."

    • Key Finding: Protocol for using Triethylamine (TEA) to deactivate silica gel silanols.[1]

  • Mechanistic Insight (Catalyst Poisoning):

    • Source: Avanthay, M., et al. (2021). "Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits." ChemRxiv.

    • Key Finding: Discusses the interaction between amines and Pd species, emphasizing the need for robust ligation.

    • [1]

Sources

Technical Support Center: Purification of 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3,5-Dimethylphenyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this diarylamine, providing in-depth, experience-driven solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My crude 3-(3,5-Dimethylphenyl)aniline appears as a dark oil or solid. How can I decolorize it?

A1: Discoloration, typically a brown to reddish hue, is a common observation for crude aromatic amines, including 3-(3,5-Dimethylphenyl)aniline. This is primarily due to the formation of colored oxidation products upon exposure to air and light.[1][2] The purification strategy will depend on the scale of your reaction and the nature of the impurities.

Troubleshooting Protocol: Decolorization

  • Activated Carbon Treatment during Recrystallization: This is a highly effective method for removing colored impurities.[2]

    • Step 1: Dissolve the crude product in a minimal amount of a suitable hot solvent (see FAQ 2 for solvent selection).

    • Step 2: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Step 3: Gently swirl and heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Step 4: Perform a hot gravity filtration to remove the activated charcoal.

    • Step 5: Allow the filtrate to cool slowly to induce crystallization, yielding a lighter-colored product.[2]

  • Column Chromatography: If recrystallization is not sufficiently effective or if other impurities are present, column chromatography is a robust alternative.

    • Stationary Phase: Silica gel is commonly used. However, due to the basic nature of the amine, peak tailing can be an issue.[3]

    • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.[4][5]

    • Pro-Tip: To mitigate peak tailing on silica, consider adding a small amount of a competing amine, such as triethylamine (~0.1-1%), to the eluent. This neutralizes the acidic silanol groups on the silica surface.[3] Alternatively, using an amine-functionalized silica column can provide excellent separation for basic compounds.[3][4]

Issue 2: I'm struggling with selecting an appropriate recrystallization solvent for 3-(3,5-Dimethylphenyl)aniline. What are the key considerations?

A2: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring high recovery of the purified product.[6][7]

Key Considerations for Solvent Selection:

  • Polarity: 3-(3,5-Dimethylphenyl)aniline is a relatively non-polar molecule due to the two aromatic rings and methyl groups. Therefore, solvents of low to moderate polarity are often suitable.

  • Solubility Data: 3,5-Dimethylaniline, a related compound, is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[8] This suggests that a mixed solvent system, such as ethanol/water, could be effective for 3-(3,5-Dimethylphenyl)aniline.

  • Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals.

Recommended Solvents to Screen:

Solvent/SystemRationale
Hexane/Toluene A non-polar solvent pair that can be effective for non-polar compounds. Toluene acts as the "good" solvent and hexane as the "poor" solvent.
Ethanol/Water A polar protic system where the compound is more soluble in ethanol and less soluble in water. The ratio can be adjusted to optimize recovery.[7]
Isopropanol A moderately polar solvent that can be a good single-solvent choice.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different potential solvent to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes that did not show complete dissolution.

  • Allow the tubes that showed complete dissolution upon heating to cool to room temperature and then in an ice bath.

  • The solvent that dissolves the compound when hot but yields a good amount of crystals upon cooling is the most suitable.

Issue 3: My yield of purified 3-(3,5-Dimethylphenyl)aniline is consistently low after column chromatography. What are the potential causes and solutions?

A3: Low recovery from column chromatography can be frustrating. The issue often lies in the interaction between the basic amine and the acidic silica gel stationary phase.

Troubleshooting Low Yield in Column Chromatography:

  • Irreversible Adsorption: The basic amine can strongly and sometimes irreversibly bind to the acidic silanol groups on the silica gel, leading to product loss on the column.[3]

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia to your eluent.[3] This "competes" for the acidic sites, allowing your product to elute more freely.

  • Compound Degradation: Some sensitive compounds can degrade on silica gel.

    • Solution: Consider using a less acidic stationary phase like basic alumina.[3] Alternatively, a faster purification using a shorter column can minimize the contact time between your compound and the silica.

  • Improper Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. If it's too polar, it may co-elute with impurities.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation.

Workflow for Optimizing Amine Purification by Column Chromatography

Caption: Troubleshooting workflow for low yield in amine purification.

Issue 4: I suspect my product is contaminated with unreacted starting materials from a Buchwald-Hartwig amination. How can I remove them?

A4: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it can sometimes be incomplete, leaving behind starting materials.[9][10] The purification strategy will depend on which starting material is the contaminant.

Troubleshooting Starting Material Contamination:

  • Unreacted Aryl Halide: The aryl halide is typically less polar than the diarylamine product.

    • Solution: Column chromatography is very effective. The less polar aryl halide will elute before the more polar diarylamine product.

  • Unreacted 3,5-Dimethylaniline: This starting material is also a primary amine and will have similar basicity to your product, making separation by acid-base extraction challenging.

    • Solution: Careful column chromatography is the best approach. There should be a sufficient polarity difference between the primary amine and the secondary diarylamine to allow for separation.

  • Palladium Catalyst Residues: Residual palladium can often be removed by filtration through a plug of Celite or silica gel. For stubborn cases, treatment with a metal scavenger may be necessary.

Issue 5: How do I confirm the purity of my final 3-(3,5-Dimethylphenyl)aniline product?

A5: Purity assessment is a critical final step. A combination of techniques should be used for confident characterization.

Purity Confirmation Protocol:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks is crucial.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Solubility of Things. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.
  • Google Patents. (n.d.). CN1215720A - Process for production of 3,5-dimethyl aniline.
  • PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Alpha Chemika. (n.d.). 3,5-DIMETHYL ANILINE Manufacturer, Supplier, Exporter. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]

  • ACS Publications. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Xylidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2022, January 30). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Retrieved from [Link]

Sources

How to remove impurities from 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Removal in 3-(3,5-Dimethylphenyl)aniline

Executive Summary

3-(3,5-Dimethylphenyl)aniline is a biaryl amine typically synthesized via Suzuki-Miyaura cross-coupling.[1][2][3] Users frequently report persistent impurities including unreacted boronic acids, palladium residues (black specks/coloration), and protodeboronation byproducts (m-xylene derivatives).[2][3] Because the target molecule contains a basic amine functionality, it allows for a "chemically orthogonal" purification strategy—Acid-Base Extraction —which is often superior to standard chromatography for bulk cleanup.[1][3]

This guide prioritizes the Acid-Base Swing method as the primary protocol, followed by scavenger treatments for trace metal removal.[1]

Module 1: The "Deep Clean" (Acid-Base Extraction)

Best for: Removing neutral impurities (dimers, dehalogenated byproducts) and acidic impurities (boronic acids) without a column.[2][3]

The Logic: The target molecule is an aniline (weak base, pKa ~4.0–5.0). Most Suzuki impurities are neutral (homocoupled biaryls) or weakly acidic (boronic acids).[2][3] By protonating the amine, we force it into the aqueous phase, leaving non-basic impurities behind in the organic layer.

Protocol 1: The Acid-Base Swing

Reagents Required:

  • Hydrochloric Acid (1M or 2M)[2][3][4]

  • Sodium Hydroxide (2M or saturated NaHCO₃)[2][3]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2][3]

  • Brine[2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc. (DCM is acceptable but can form emulsions; EtOAc is preferred).[2][3]

  • The "Catch" (Acid Wash):

    • Add 1M HCl to the organic layer. Shake vigorously.

    • Mechanism:[2][3][5][6][7][8] The 3-(3,5-Dimethylphenyl)aniline converts to its hydrochloride salt and migrates to the Aqueous Layer .[1][2]

    • Separation: Collect the Aqueous Layer .[3] Keep the Organic Layer (contains neutral impurities) only for TLC verification, then discard.[2][3]

  • The "Scrub" (Organic Wash):

    • Wash the acidic Aqueous Layer with fresh EtOAc (2x).[2][3]

    • Purpose: This removes any non-basic impurities physically trapped in the water phase. Discard these organic washes.[2][3]

  • The "Release" (Basification):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).[2][3]

    • Slowly add 2M NaOH (or solid Na₂CO₃) until pH > 10.[2][3]

    • Observation: The solution will turn cloudy/milky as the free-base amine precipitates or oils out.[1]

  • Extraction:

    • Extract the now-basic aqueous mixture with fresh EtOAc (3x).[1][2][3]

    • Combine these organic extracts.

  • Drying: Wash with brine, dry over Na₂SO₄, and concentrate.

Visual Guide: The Acid-Base Swing

AcidBaseSwing Crude Crude Mixture (Amine + Boronic Acid + Dimers) OrgSol Dissolve in EtOAc Crude->OrgSol AddAcid Add 1M HCl (Partition) OrgSol->AddAcid OrgLayer1 Organic Layer (Contains Neutral/Acidic Impurities) AddAcid->OrgLayer1 Neutrals stay here AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) AddAcid->AqLayer1 Target Amine migrates here WashStep Wash Aqueous with Fresh EtOAc AqLayer1->WashStep DiscardOrg Discard Organic Wash WashStep->DiscardOrg Removes trapped neutrals Basify Basify with NaOH (pH > 10) WashStep->Basify Clean Aqueous Salt ExtractFinal Extract into EtOAc Dry & Concentrate Basify->ExtractFinal PureProduct Purified 3-(3,5-Dimethylphenyl)aniline ExtractFinal->PureProduct

Caption: Logical flow of the Acid-Base extraction separating basic amines from neutral/acidic Suzuki byproducts.

Module 2: Palladium Removal (The "Black Spec" Issue)

Issue: Even after chromatography, the product is grey/brown or has high ppm Pd content. Cause: Soluble Pd-phosphine complexes or colloidal Pd(0).[1][2][3]

Troubleshooting Table: Scavenger Selection
MethodReagentEfficiencyProtocol Note
Solid Scavenger (Best) SiliaMetS® Thiol or TMT High (>95%)Add 3-5 eq.[1][2][3] relative to Pd catalyst used.[2][3][4][5] Stir in EtOAc/THF at 40°C for 2-4 hours. Filter through Celite.[2][3]
Activated Carbon Darco® KB ModerateCheap but can adsorb product.[2][3] Stir warm for 1h. Requires careful filtration (Celite pad).[2][3]
Chelating Wash N-Acetylcysteine GoodWash organic layer with 10% aq.[1][2][3] N-Acetylcysteine solution. The Pd-thiol complex is water-soluble.[1][2][3]
Crystallization Recrystallization VariablePd often occludes in crystal lattice.[2][3] Do not rely on this as the sole Pd-removal step.[1][2][3]

Expert Tip: If using N-Acetylcysteine , the aqueous wash will often turn dark red/brown as it pulls the Palladium out of the organic layer.[1] Repeat until the aqueous layer is colorless.[3]

Module 3: Frequently Asked Questions (FAQs)

Q1: My product streaks on the TLC plate and the column. How do I fix this?

  • Diagnosis: Amines interact strongly with the acidic silanols on silica gel, causing "tailing."[3]

  • Solution: Pre-treat your silica or modify your mobile phase.[2][3]

    • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane:EtOAc:Et₃N).[2][3]

    • Pre-treatment:[2][3][4][7][8][9] Flush the column with the eluent containing Et₃N before loading the sample. This neutralizes the active acidic sites on the silica.

Q2: I see a persistent spot on TLC just above my product. What is it?

  • Likely Culprit: Protodeboronation byproduct (e.g., 3,5-dimethylbiphenyl if the halide was phenyl, or simple biaryls).[2][3]

  • Fix: These are neutral. Use the Acid-Base Swing (Module 1).[1][2][3] The neutral impurity will remain in the organic layer during the acid wash, while your amine moves to the water.

Q3: The product turned brown after sitting on the bench for a week. Is it ruined?

  • Diagnosis: Anilines are prone to oxidation (forming N-oxides or azo-linkages) when exposed to air and light.[1][2][3]

  • Recovery:

    • Dissolve in EtOAc.[2][3][4]

    • Wash with 10% Sodium Thiosulfate or Sodium Bisulfite (mild reducing agents).[2][3]

    • If color persists, perform a quick filtration through a short plug of silica gel using Hexane:EtOAc (3:1).[2][3]

  • Prevention: Store under Nitrogen/Argon in the dark, preferably at -20°C.

Q4: Can I recrystallize this compound?

  • Answer: Yes, biaryl amines generally crystallize well.[2][3]

  • Solvent Systems:

    • System A:Ethanol/Water .[2][3][7][8][10] Dissolve in hot ethanol, add water dropwise until turbid, cool slowly.

    • System B:Toluene/Hexane .[2][3] Dissolve in minimum hot toluene, add hexane.[2][3]

    • System C (for HCl salts): If the free base is an oil, convert it to the HCl salt (add HCl in Dioxane), which is almost always a solid, and recrystallize from Isopropanol/Ether .

References & Grounding
  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard text for aniline purification via acid/base and recrystallization).

  • Palladium Removal Strategies : Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3] [2][3]

  • Suzuki Coupling Workup : Barder, T. E., et al. (2005).[2][3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[3] (Discusses byproduct formation and separation). [2][3]

  • Trace Metal Scavenging : Welch, C. J., et al. (2005).[2][3] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[2][3] [2][3]

Sources

Stability of 3-(3,5-Dimethylphenyl)aniline in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-(3,5-Dimethylphenyl)aniline

Introduction: Compound Profile & Chemical Logic

3-(3,5-Dimethylphenyl)aniline is a biaryl primary amine.[1] Structurally, it consists of an electron-rich aniline ring coupled to a 3,5-dimethylphenyl moiety.[1] This structural duality dictates its behavior:

  • The Aniline Terminus: The primary amine (-NH2) is the reactive center but also the stability weak point. It is susceptible to oxidation (forming N-oxides or azo-dimers) and protonation.[1]

  • The Biaryl Scaffold: The 3,5-dimethyl substitution significantly increases lipophilicity (

    
    ) compared to simple anilines, making aqueous solubility negligible while enhancing solubility in non-polar and polar aprotic solvents.
    

This guide moves beyond generic advice, providing a mechanistic understanding of how solvent choice impacts the integrity of this specific molecule.

Module 1: Solvent Compatibility & Solubility Matrix

Critical Insight: While DMSO is often the default "universal solvent" for biological assays, it poses specific risks for primary amines due to its hygroscopic nature and potential to act as a mild oxidant over time.

SolventSolubility RatingStability RiskTechnical Recommendation
DMSO Excellent (>50 mM typical)Moderate Preferred for Bio-Assays. Risk:[1] Hygroscopic absorption of water can accelerate hydrolysis if impurities are present.[1] Action: Use anhydrous DMSO; store aliquots at -20°C.
Ethanol (EtOH) Good Low Preferred for Synthesis. Protic nature stabilizes the amine via H-bonding.[1] Avoid if using downstream reagents sensitive to -OH (e.g., isocyanates).[1]
Dichloromethane (DCM) Excellent Low Preferred for Transfer/Workup. High solubility due to lipophilic dimethyl-biaryl core.[1] Warning: Volatility changes concentration rapidly.[1]
Water Poor (<0.1 mM)N/A Incompatible. Requires co-solvent (e.g., 5-10% DMSO) or pH adjustment (acidification to form salt) for aqueous dissolution.[1]
Acetone Good High Avoid. Primary amines react with ketones to form imines (Schiff bases) .[1] This is a common "phantom impurity" in LC-MS.

Module 2: Stability & Degradation Mechanisms

The primary degradation pathway for 3-(3,5-Dimethylphenyl)aniline is Oxidative Deamination and Photo-oxidation .[1]

The "Browning" Effect (Auto-oxidation)
  • Observation: Clear/Off-white solutions turn yellow or brown over 24-48 hours.[1]

  • Mechanism: Radical-mediated oxidation of the nitrogen atom leads to the formation of colored impurities (azo compounds, nitroso derivatives, or quinone-imines). This is accelerated by light and trace metals.[1]

  • Prevention:

    • Degassing: Sparge solvents with Argon or Nitrogen for 10 minutes before dissolution.[1]

    • Amber Glass: Strictly block UV light, which catalyzes the radical formation.

The "Phantom" Peak (Schiff Base Formation)[1]
  • Observation: New peak in LC-MS at M+40 (if Acetone used) or M+12 (if Formaldehyde trace present).[1]

  • Mechanism: Nucleophilic attack of the -NH2 lone pair on carbonyl carbons present in solvent impurities.

  • Prevention: Use HPLC-grade solvents free of aldehydes/ketones.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution precipitated after freezing at -20°C. Is the compound degraded?

  • Diagnosis: Likely Cryo-precipitation , not degradation.[1] DMSO freezes at 19°C. Upon thawing, the local concentration of the solute can exceed saturation at the solid-liquid interface, forming micro-crystals.

  • Protocol:

    • Thaw completely at Room Temperature (RT).

    • Vortex vigorously for 30 seconds.

    • Sonicate at 30-35°C for 5 minutes.

    • Validation: Check clarity against a light source.[1] If clear, the compound is recoverable.

Q2: I see a small impurity peak (M+16) in my LC-MS after 1 week of storage. What is it?

  • Diagnosis: This is likely the N-Oxide (M + 16 Da) or a hydroxylamine derivative.[1]

  • Root Cause: Storage in non-degassed solvent or headspace air in the vial.

  • Fix: This is irreversible. Repurify or discard. For future, store under inert gas (Ar/N2) and use septa-sealed vials.[1]

Q3: Can I dissolve this in aqueous buffer for cell culture?

  • Diagnosis: The lipophilic 3,5-dimethylphenyl tail prevents direct aqueous solubility.

  • Protocol:

    • Prepare a 1000x Stock in anhydrous DMSO.

    • Add the stock dropwise to the cell culture media while vortexing.

    • Limit: Do not exceed 0.5% v/v DMSO final concentration to avoid solvent toxicity, and watch for "crashing out" (cloudiness), which indicates the solubility limit has been breached.

Module 4: Visualized Workflows

Diagram 1: Stability Decision Tree

This logic flow helps you determine the cause of solution instability.

StabilityTree Start Issue: Solution Instability Obs1 Observation: Color Change (Yellow/Brown) Start->Obs1 Obs2 Observation: Precipitation/Cloudiness Start->Obs2 Cause1 Cause: Oxidation (Amine -> N-Oxide/Azo) Obs1->Cause1 Solvent is DMSO/EtOH Cause2 Cause: Schiff Base (Reaction w/ Ketones) Obs1->Cause2 Solvent is Acetone Cause3 Cause: Solubility Limit (Cryo-precipitation) Obs2->Cause3 After Thawing Action1 Action: Discard. Future: Degas solvent, Store under Argon. Cause1->Action1 Action2 Action: Check Solvent. Avoid Acetone/Aldehydes. Cause2->Action2 Action3 Action: Sonicate (35°C). Vortex. Check pH. Cause3->Action3

Caption: Diagnostic logic for identifying degradation vs. physical precipitation events.

Diagram 2: Optimal Solubilization Protocol

Standard Operating Procedure (SOP) for preparing stable stock solutions.

Solubilization Step1 1. Weigh Solid (Amber Vial) Step2 2. Select Solvent (DMSO/EtOH) Step1->Step2 Step3 3. Degas Solvent (N2 Sparge 5 min) Step2->Step3 Critical Step Step4 4. Dissolve (Vortex + Sonicate) Step3->Step4 Step5 5. QC Check (Visual Clarity) Step4->Step5 Step6 6. Storage (-20°C, Dark, Ar) Step5->Step6

Caption: Step-by-step SOP for minimizing oxidative degradation during solubilization.

References

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3,5-Dimethylaniline (Analogous Aniline Stability Data). Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for substituted anilines and oxidative risks. Retrieved from [1]

  • ResearchGate. (2019).[1] Discussion on DMSO vs Ethanol for phenolic/amine solubility. Retrieved from

  • Environmental Science & Technology. (2022).[1][3] Oxidation of primary aromatic amines in solution. Retrieved from [1]

(Note: Specific stability data for CAS 1205747-85-6 is inferred from the established chemistry of biaryl amines and xylidines due to the proprietary/specialty nature of the exact CAS.)

Sources

Optimizing temperature and reaction time for aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature and Reaction Time for Catalytic Hydrogenation of Nitrobenzene

Core Directive: The Safety-Kinetics Nexus

WARNING: THERMAL RUNAWAY HAZARD Before optimizing for yield, you must optimize for safety. The reduction of nitrobenzene to aniline is highly exothermic (


).

A common misconception is that low temperatures are always safer. This is false.

  • The Trap: At low temperatures (<40°C) or insufficient hydrogen pressure, the reaction rate slows, leading to the accumulation of Phenylhydroxylamine (PHA) .

  • The Hazard: PHA is thermally unstable. If it accumulates and the temperature subsequently rises (e.g., heat integration failure or intentional ramp), it can undergo a violent, autocatalytic decomposition, triggering a thermal runaway.

Operational Rule: Ensure your reaction temperature and hydrogen mass transfer are sufficient to drive the rapid conversion of PHA to aniline, preventing its accumulation.

Reaction Pathway & Impurity Mapping

To troubleshoot, you must visualize where your impurities come from. The following diagram maps the Haber Mechanism against common failure modes.

AnilineSynthesis NB Nitrobenzene NS Nitrosobenzene NB->NS +H2 (Slow step) PHA Phenylhydroxylamine (Unstable Intermediate) NS->PHA +H2 (Fast) AZOXY Azoxybenzene NS->AZOXY Condensation (Low H2/High pH) AN Aniline (Target) PHA->AN +H2 (Fast) PHA->AZOXY Condensation CHA Cyclohexylamine (Over-reduction) AN->CHA Ring Saturation (High T, Rh/Pt Catalysts) AZO Azobenzene (Colored Impurity) AZOXY->AZO +H2 AZO->AN +H2 (Requires High T/P)

Figure 1: Mechanistic pathway showing the main reduction route (Red/Green) and critical side-reaction loops (Grey) caused by kinetic stalling or over-processing.

Optimization Matrix: Temperature vs. Time

Use this matrix to predict the outcome of your parameter shifts.

Parameter ShiftEffect on Rate (

)
Effect on SelectivityPrimary Risk
Low Temp (<50°C) SlowPoor (Intermediate accumulation)Safety: PHA accumulation. Quality: Azobenzene formation due to stalling.
Optimal (50-80°C) Moderate/FastHigh (Kinetic control)Minimal. Ideal operating window for Pd/C.
High Temp (>100°C) Very FastDecreasingQuality: Ring hydrogenation (Cyclohexylamine). Dehalogenation (if substrate has Cl/Br).
Short Time N/ALow ConversionResidual Nitrobenzene or Nitrosobenzene in product.
Long Time N/AHigh (usually)Quality: If T is high, increased Cyclohexylamine or degradation products.

Troubleshooting Guides (Q&A)

Module A: Incomplete Conversion & Colored Impurities

User Question: "My reaction reached 95% conversion, but the product is orange/red instead of clear/brown. Increasing time didn't help. Why?"

Senior Scientist Diagnosis: You are likely seeing Azobenzene or Azoxybenzene contamination.

  • The Cause: This is a "Condensation" issue, not just a conversion issue. When the reduction of Nitrosobenzene to PHA is slow (due to low Hydrogen mass transfer or low Temperature ), Nitrosobenzene condenses with PHA to form Azoxybenzene.

  • The Fix:

    • Increase Hydrogen Pressure/Agitation: The reaction is likely hydrogen-starved at the catalyst surface.

    • Increase Temperature: If running <50°C, bump to 60-70°C. This favors the direct reduction pathway (

      
      ) over the bimolecular condensation (
      
      
      
      ).
    • Check Basicity: If your solvent system is basic, it promotes condensation. Ensure neutral conditions.

Module B: Over-Reduction (Cyclohexylamine)

User Question: "I am using a Pt catalyst. I have no nitrobenzene left, but I see 5-10% Cyclohexylamine (CHA) by GC. How do I stop this?"

Senior Scientist Diagnosis: You are suffering from Ring Hydrogenation . Aniline is an aromatic system, but active catalysts at high energy can reduce the ring.

  • The Cause:

    • Catalyst Choice: Pt and Rh are much more active for ring reduction than Pd.

    • Excessive Energy: Temperature >80°C or Pressure >10 bar drives the thermodynamically favorable (but kinetically slower) ring saturation.

  • The Fix:

    • Switch Catalyst: Move to Palladium on Carbon (Pd/C) or Sulfided Platinum (poisoned to reduce activity).

    • Lower Temperature: Drop to 40-50°C. The activation energy for ring reduction is higher than nitro reduction; lowering T shuts off the side reaction.

    • Strict Endpoint: Stop the reaction immediately upon H2 uptake cessation.

Module C: Reaction Stalling

User Question: "The H2 uptake started strong but stopped at 60% conversion. Adding more catalyst didn't restart it."

Senior Scientist Diagnosis: This is classic Catalyst Poisoning or Pore Blocking .

  • The Cause:

    • Byproduct fouling: Azoxybenzene or polymeric species may have coated the active sites.

    • Solvent effects: If using water/ethanol, amine products might be inhibiting the surface.

  • The Fix:

    • Filter and Wash: Do not just add catalyst. Filter the mixture to remove the poisoned catalyst, wash the reactor (to remove poisons), and restart with fresh catalyst.

    • Increase T: A slight temperature increase can facilitate desorption of the product from the catalyst surface.

Standardized Experimental Protocol

Validated for: 10g Scale, Pd/C Catalyst

Objective: High-purity Aniline (>99%) with minimal azo-impurities.

  • Setup: 3-neck round bottom flask with overhead stirrer (critical for mass transfer), reflux condenser, and temperature probe.

  • Solvent: Methanol or Ethyl Acetate (10 volumes relative to substrate).

  • Catalyst: 5-10 wt% loading of 5% Pd/C (50% wet).

    • Note: Wet catalyst is safer (non-pyrophoric).

  • Loading:

    • Charge solvent.[1]

    • Charge Nitrobenzene.[2]

    • Charge Catalyst carefully (under Argon/N2 blanket).

  • Reaction:

    • Purge system with N2 (

      
      ), then H2 (
      
      
      
      ).[3]
    • Ramp: Heat to 50°C .

    • Initiation: Introduce H2 (Balloon or 1-3 bar pressure).

    • Exotherm Watch: Monitor T. Maintain 50-60°C using an ice bath if necessary during the first 30 mins.

  • Completion:

    • Monitor via TLC or GC.

    • Crucial: Allow reaction to run 15-30 mins past the disappearance of starting material to ensure reduction of intermediates (PHA/Nitroso).

  • Workup:

    • Filter through Celite (under inert atmosphere if possible) to remove Pd/C.

    • Safety: Do not let the filter cake dry out (fire hazard). Wash with water immediately.

Troubleshooting Logic Flowchart

Troubleshooting Start Issue Detected CheckImpurity Identify Impurity/State Start->CheckImpurity BranchColor Orange/Red Product (Azo/Azoxy) CheckImpurity->BranchColor Color Issue BranchRing Cyclohexylamine Present CheckImpurity->BranchRing Selectivity Issue BranchStall Reaction Stalled (<100% Conv) CheckImpurity->BranchStall Kinetics Issue ActionColor1 Increase H2 Pressure (Fix Mass Transfer) BranchColor->ActionColor1 ActionColor2 Increase Temp to 60-70°C (Favor Reduction over Condensation) BranchColor->ActionColor2 ActionRing1 Switch to Pd/C (Avoid Pt/Rh) BranchRing->ActionRing1 ActionRing2 Lower Temp (<50°C) BranchRing->ActionRing2 ActionStall1 Check for Poisons (Sulfur/Halogens) BranchStall->ActionStall1 ActionStall2 Increase Agitation (H2 Starvation) BranchStall->ActionStall2

Figure 2: Decision tree for rapid diagnosis of reaction failures based on impurity profile.

References

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005).[4] The hydrogenation of nitrobenzene to aniline: a new mechanism.[5][6] Chemical Communications.[4][6] Link

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note.Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Nitrobenzene (Metabolic Mechanisms).Link

  • Sokolskiy, D. V., et al. (1985).[7] Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere.[7] (Cyclohexylamine kinetics).[7] Link

  • Figueras, F., & Coq, B. (2001). Hydrogenation of Nitroarenes.[3][4][8][9][10][11][12][13][14] Journal of Molecular Catalysis A: Chemical. (General reference for Pd/C selectivity).

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dimethylphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical C-N cross-coupling reaction. By understanding the underlying causes of catalyst inactivation, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic route.

Introduction: The Challenge of Catalyst Stability

The synthesis of 3-(3,5-Dimethylphenyl)aniline, a valuable intermediate in medicinal chemistry and materials science, is often accomplished via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[1][2][3][4] These reactions are highly efficient but can be susceptible to catalyst deactivation, a phenomenon that leads to incomplete conversion, low yields, and difficulty in purification. This guide provides a structured approach to identifying, understanding, and mitigating catalyst deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common sign of catalyst deactivation in my reaction?

A1: The most common indicator is a stalled reaction, where you observe an initial conversion of starting materials followed by a plateau, leaving significant amounts of unreacted starting materials even after extended reaction times. Other signs include the formation of palladium black (a fine precipitate of elemental palladium) and the appearance of significant side products from undesired reactions.[5]

Q2: I'm using a Pd(OAc)₂ precatalyst. Why is the choice of phosphine ligand so important?

A2: The phosphine ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6] An inappropriate ligand can lead to the formation of inactive palladium complexes or fail to prevent the aggregation of Pd(0) into palladium black. The ligand's steric and electronic properties must be well-matched to the substrates to ensure a stable and efficient catalytic system.[4]

Q3: Can the base I use affect the catalyst's stability?

A3: Absolutely. The choice and strength of the base are critical. While a base is necessary to deprotonate the amine and facilitate the catalytic cycle, a base that is too strong or poorly soluble can lead to side reactions or catalyst decomposition.[7][8] For sensitive substrates, a weaker base like a carbonate or phosphate may be preferable to prevent degradation that can lead to catalyst poisoning.[5] The solubility of the base can also impact the reaction kinetics and catalyst turnover.[7]

Q4: My reaction is performed under an inert atmosphere, but I still see signs of deactivation. What else could be the cause?

A4: While excluding oxygen is crucial to prevent oxidation of the phosphine ligand and the Pd(0) catalyst, other factors can contribute to deactivation even under inert conditions.[5][9] These include impurities in the starting materials or solvent (e.g., water, other coordinating species), thermal degradation of the catalyst at high temperatures, and inhibition by the product or halide salts formed during the reaction.[5][7]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3-(3,5-Dimethylphenyl)aniline.

Problem 1: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows little to no formation of the desired product.

  • Starting materials remain largely unconsumed.

Potential Causes & Solutions:

Potential CauseDiagnostic CheckProposed Solution
Inactive Precatalyst Verify the age and storage conditions of the palladium precatalyst and ligand.Use a freshly opened or properly stored precatalyst and ligand. Consider using a more air- and moisture-stable precatalyst.
Improper Catalyst Activation If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for reduction to the active Pd(0) species.[4]Ensure the reaction is properly degassed. The amine substrate itself can often reduce the Pd(II) precatalyst.[4]
Presence of Catalyst Poisons Analyze starting materials and solvent for impurities (e.g., sulfur-containing compounds, excess water).Purify starting materials and use anhydrous, degassed solvents.
Incorrect Ligand Choice The chosen ligand may not be suitable for the specific substrates.Screen a panel of phosphine ligands with varying steric and electronic properties. For bulky substrates, consider biarylphosphine ligands.[10]
Problem 2: Reaction Stalls After Initial Conversion

Symptoms:

  • The reaction proceeds initially but stops before completion.

  • A significant amount of starting material remains.

  • Formation of a black precipitate (palladium black) may be observed.

Potential Causes & Solutions:

Diagram: Common Catalyst Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0)L Active Pd(0)L Oxidative Addition Oxidative Addition Active Pd(0)L->Oxidative Addition Ligand Degradation Ligand Degradation Active Pd(0)L->Ligand Degradation Oxidation / P-C Bond Cleavage Pd Agglomeration (Pd Black) Pd Agglomeration (Pd Black) Active Pd(0)L->Pd Agglomeration (Pd Black) Insufficient Ligand or High Temperature Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Formation of Inactive Pd(II) Species Formation of Inactive Pd(II) Species Amine Coordination & Deprotonation->Formation of Inactive Pd(II) Species Side Reactions Reductive Elimination->Active Pd(0)L Product Inhibition Product Inhibition Reductive Elimination->Product Inhibition Strong Product Coordination

Caption: Key pathways for catalyst deactivation.

Potential CauseDiagnostic CheckProposed Solution
Palladium Agglomeration Visual observation of palladium black.Increase ligand-to-palladium ratio.[5] Use a more sterically hindered ligand to better stabilize the Pd(0) center. Consider using olefin additives which can act as dispersants for the palladium catalyst.[10]
Ligand Oxidation/Degradation Ensure rigorous exclusion of air from the reaction.Use a robust glovebox or Schlenk line technique for reaction setup.[5] Employ pre-formed, air-stable palladium precatalysts.
Product Inhibition The diarylamine product may coordinate too strongly to the palladium center, inhibiting catalyst turnover.[7]Lower the reaction concentration. Consider a different ligand that promotes faster reductive elimination.
Inhibition by Halide Salts Particularly with aryl iodides, the formation of insoluble iodide salts can inhibit the catalyst.[5]Use a less polar solvent like toluene to minimize the solubility of the inhibiting salt.[5]
Problem 3: Formation of Significant Side Products

Symptoms:

  • GC-MS or LC-MS analysis reveals the presence of unexpected byproducts.

  • Common side products include homocoupling of the aryl halide or aniline starting materials.

Potential Causes & Solutions:

Potential CauseDiagnostic CheckProposed Solution
Homocoupling Presence of biaryl or diazo compounds.This often results from the presence of oxygen.[5] Ensure the reaction is thoroughly degassed. Use high-purity reagents.
Competing Reactions Functional groups on the starting materials may be incompatible with the reaction conditions.Use a weaker base to avoid side reactions with base-labile groups.[5] Consider protecting sensitive functional groups.

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Mixture
  • Assemble the reaction flask containing all solid reagents (palladium precatalyst, ligand, base, and aryl halide) and a stir bar.

  • Seal the flask with a rubber septum.

  • Connect the flask to a Schlenk line.

  • Evacuate the flask under high vacuum for 5-10 minutes.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.[5]

  • Add the degassed solvent and liquid reagents (aniline) via syringe under a positive pressure of inert gas.

Protocol 2: Screening of Phosphine Ligands
  • Set up a parallel reaction array, with each vial containing the same starting materials, base, and solvent.

  • To each vial, add a different phosphine ligand from a pre-selected library (e.g., a mix of monodentate and bidentate, bulky and electron-rich ligands).

  • Add the palladium source to each vial.

  • Run the reactions under identical conditions (temperature, time).

  • Analyze the outcome of each reaction by LC-MS or GC-MS to identify the optimal ligand for your specific substrate combination.

Diagram: Troubleshooting Workflow

G Start Reaction Failure (Low Yield / Stalled) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Inert->Start [ Impurities Found / Air Leak ] Fix & Retry Check_Catalyst Assess Catalyst Components (Precatalyst, Ligand, Base) Check_Inert->Check_Catalyst [ Purity & Atmosphere OK ] Check_Catalyst->Start [ Degraded Reagents ] Replace & Retry Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands [ Components Seem OK ] Adjust_Conditions Modify Reaction Conditions (Temperature, Concentration, Base) Screen_Ligands->Adjust_Conditions Adjust_Conditions->Screen_Ligands [ No Improvement ] Re-evaluate Ligand Choice Success Successful Synthesis Adjust_Conditions->Success [ Optimization Achieved ]

Caption: A systematic workflow for troubleshooting.

References

  • The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents.
  • EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents.
  • Dimethylaniline : Synthesis - YouTube. Available at: [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]

  • Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]

  • Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts - ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diarylamines and Triarylamines - Books - The Royal Society of Chemistry. Available at: [Link]

  • Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction | ACS Omega - ACS Publications. Available at: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation | Request PDF - ResearchGate. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines - MDPI. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Analysis for the Structural Confirmation of 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules like 3-(3,5-Dimethylphenyl)aniline, a key intermediate in various synthetic pathways, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as the gold standard for structural elucidation. This guide provides an in-depth, experience-driven comparison of theoretical predictions with experimental data to confirm the molecular structure of this compound.

Theoretical Prediction: Deconstructing the 3-(3,5-Dimethylphenyl)aniline Structure

Before stepping into the lab, a meticulous analysis of the target structure allows us to predict the key features of its 1H NMR spectrum. This predictive exercise is crucial for efficient and accurate data interpretation. The four key facets of this analysis are the number of signals, their chemical shifts (δ), integration values, and signal multiplicities (splitting patterns).[1]

The structure of 3-(3,5-Dimethylphenyl)aniline possesses a C2 axis of symmetry through the bond connecting the two phenyl rings. This symmetry element simplifies the expected spectrum by rendering certain protons chemically equivalent.

Figure 1: Structure of 3-(3,5-Dimethylphenyl)aniline with proton labeling.

Based on this structure, we can predict the following signals:

  • Aromatic Protons (Ar-H): Due to the molecule's symmetry, we expect distinct sets of signals for the protons on the aniline ring (Ring A) and the dimethylphenyl ring (Ring B).

  • Methyl Protons (-CH₃): The two methyl groups on Ring B are chemically equivalent and should produce a single signal.

  • Amine Protons (-NH₂): The two amine protons are also equivalent and will give rise to one signal.

Table 1: Predicted ¹H NMR Spectral Data for 3-(3,5-Dimethylphenyl)aniline

Signal Label# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
-CH₃ 6H~2.3Singlet (s)Alkyl groups on a benzene ring typically appear in this region.[2] No adjacent protons lead to a singlet.
-NH₂ 2H3.5 - 5.0 (variable)Broad Singlet (br s)Amine protons are exchangeable and often appear as a broad signal; their shift is concentration-dependent.[3][4]
Ar-H (Ring A) 4H6.6 - 7.3Multiplets (m)The -NH₂ group is an electron-donating group, which shields the ortho and para protons, shifting them upfield relative to benzene (7.3 ppm).[5] The dimethylphenyl group will also influence these shifts.
Ar-H (Ring B) 3H6.9 - 7.2Singlets/Multiplets (m)The protons on this ring will be less affected by the -NH₂ group and will appear in a typical aromatic region.[6]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is fundamentally dependent on meticulous sample preparation.[7] A robust protocol ensures reproducibility and minimizes artifacts that could complicate interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer filter Filter if solids are present dissolve->filter optional insert 4. Insert into Spectrometer transfer->insert filter->transfer shim 5. Lock & Shim insert->shim acquire 6. Acquire Spectrum shim->acquire phase 7. Phasing & Baseline Correction acquire->phase integrate 8. Integration phase->integrate analyze 9. Peak Picking & Analysis integrate->analyze

Sources

Technical Comparison Guide: Mass Spectrometry Analysis for Molecular Weight Confirmation of 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Recommendation: LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) is the gold standard for confirming the molecular weight of 3-(3,5-Dimethylphenyl)aniline.

Rationale: As a biaryl amine, this compound possesses a basic nitrogen atom capable of facile protonation (


) under ESI conditions. High-resolution MS (HRMS) is required to distinguish the target molecule (Exact Mass: 197.1204 Da) from potential isobaric impurities or oxidation byproducts common in aniline synthesis.

Alternative: GC-MS (EI) serves as a robust secondary method for structural fingerprinting but requires derivatization to prevent peak tailing caused by the primary amine group.

Molecular Profile & Theoretical Mass Calculation

Before initiating analysis, the theoretical mass must be established to set accurate acquisition windows.

  • Compound Name: 3-(3,5-Dimethylphenyl)aniline

  • Chemical Formula:

    
    
    
  • Structural Features: Aniline core substituted at the meta-position with a 3,5-dimethylphenyl group.

  • Physicochemical Nature: Hydrophobic (Biaryl scaffold), Weakly Basic (Primary Amine).

Mass Defect Calculation (Monoisotopic)
ElementCountMass (Da)Subtotal
Carbon (12C) 1412.00000168.00000
Hydrogen (1H) 151.0078315.11745
Nitrogen (14N) 114.0030714.00307
Total Exact Mass (

)
197.12052
Protonated Mass (

)
198.12780

Comparative Analysis of Analytical Techniques

Method A: High-Resolution LC-ESI-QTOF (The Gold Standard)

Mechanism: Soft ionization via Electrospray (ESI) preserves the molecular ion. The QTOF analyzer provides mass accuracy <5 ppm, essential for publication-quality confirmation.

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute to 1 µg/mL with 50:50 Water:ACN (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • MS Parameters:

    • Mode: Positive Ion (

      
      ).
      
    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V (Optimized to prevent in-source fragmentation).

Expected Data:

  • Base Peak: 198.1278 (

    
    ).
    
  • Adducts: Potential sodium adduct

    
     at 220.1097 if glassware is not LC-MS grade.
    
Method B: GC-MS with Electron Impact (EI) (The Structural Validator)

Mechanism: Hard ionization (70 eV) induces fragmentation. While less accurate for "exact mass," the fragmentation pattern provides a structural fingerprint.

Critical Consideration: Primary anilines interact with silanol groups in GC columns, causing peak tailing. Derivatization is recommended for quantification, though direct injection is acceptable for qualitative ID.

Experimental Protocol (Direct Injection)
  • Sample Preparation: 1 mg/mL in Dichloromethane (DCM).

  • GC Conditions:

    • Column: HP-5ms or DB-5ms (30m x 0.25mm).

    • Inlet: 250°C, Splitless.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters:

    • Source: EI (70 eV).

    • Scan Range: 40–350 m/z.

Expected Fragmentation Logic:

  • Molecular Ion (

    
    ):  197 m/z (Strong intensity due to aromatic stability).
    
  • 
    :  182 m/z (Loss of methyl group from the dimethylphenyl ring).
    
  • 
    :  196 m/z (Tropylium ion formation, common in methyl-substituted aromatics).
    

Data Comparison & Decision Matrix

The following table contrasts the observed data quality between the two primary methods.

FeatureLC-ESI-QTOF (Recommended)GC-MS (EI) (Alternative)
Observed Species

(198.1278)

(197.1)
Mass Accuracy High (< 5 ppm)Low (Unit Resolution)
Sample State Liquid/SolutionVolatile/Gas Phase
Key Advantage Elemental composition confirmationStructural fingerprinting via fragmentation
Primary Risk Ion suppression if salts presentThermal degradation or peak tailing

Visualizations

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logical flow for selecting the correct MS method based on sample purity and data requirements.

MS_Workflow Start Start: 3-(3,5-Dimethylphenyl)aniline Sample Goal Define Analytical Goal Start->Goal Route_MW Goal: Exact Mass / Formula Confirmation Goal->Route_MW Route_Struct Goal: Structural Fingerprint / Impurity ID Goal->Route_Struct Method_LC Method: LC-ESI-QTOF (Soft Ionization) Route_MW->Method_LC Method_GC Method: GC-MS (EI) (Hard Ionization) Route_Struct->Method_GC Prep_LC Prep: Dilute in ACN + 0.1% FA Method_LC->Prep_LC Prep_GC Prep: Dissolve in DCM (Optional: Derivatize with TFAA) Method_GC->Prep_GC Result_LC Result: [M+H]+ = 198.1278 High Accuracy (<5ppm) Prep_LC->Result_LC Result_GC Result: M+ = 197, [M-15] fragments Spectral Matching Prep_GC->Result_GC

Caption: Decision matrix for selecting LC-MS vs. GC-MS based on the analytical objective (Exact Mass vs. Fingerprinting).

Diagram 2: ESI Ionization & Fragmentation Pathway

A theoretical representation of the ionization process and potential fragmentation in GC-MS.

Fragmentation Molecule Neutral Molecule MW: 197.12 ESI_Node ESI (+) Source Molecule->ESI_Node + H+ EI_Node EI (70eV) Source Molecule->EI_Node - e- Protonated [M+H]+ m/z 198.1278 (Stable) ESI_Node->Protonated RadicalCat M+. m/z 197 (Radical Cation) EI_Node->RadicalCat Frag_Methyl [M - CH3]+ m/z 182 RadicalCat->Frag_Methyl -15 Da Frag_H [M - H]+ m/z 196 (Tropylium) RadicalCat->Frag_H -1 Da

Caption: Comparison of soft ionization (ESI) yielding the protonated ion vs. hard ionization (EI) yielding fragments.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Aniline and Derivatives.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). (Provides standards for LC-MS accuracy). Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Comparative Guide: Biological Activity of 3-(3,5-Dimethylphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-(3,5-Dimethylphenyl)aniline derivatives, focusing on their application as privileged scaffolds in medicinal chemistry. While the parent molecule serves as a critical intermediate, its derivatives—specifically Diaryl Ureas and Biaryl Amides —exhibit potent biological activity as Type II Kinase Inhibitors .

The 3,5-dimethylphenyl moiety functions as a hydrophobic "tail" that occupies the allosteric pocket adjacent to the ATP-binding site in kinases (specifically VEGFR-2, c-Met, and p38 MAPK). This guide objectively compares the performance of Urea-linked vs. Amide-linked derivatives, supported by experimental protocols and Structure-Activity Relationship (SAR) logic.

Structural Basis of Activity

The biological potency of 3-(3,5-Dimethylphenyl)aniline derivatives stems from their ability to stabilize the DFG-out conformation of protein kinases.

  • The "Tail" (3,5-Dimethylphenyl): Provides hydrophobic interactions (Van der Waals forces) within the allosteric pocket. The 3,5-substitution pattern is critical for steric fit, often outperforming unsubstituted phenyl rings.

  • The "Linker" (Urea vs. Amide): The central comparison point of this guide. It dictates the hydrogen bonding network with the kinase hinge region (specifically Glu885 and Asp1046 in VEGFR-2).

  • The "Head" (Aniline Core): The 3-substituted aniline serves as the scaffold connecting the tail to the ATP-binding "head" group.

Graphviz Diagram: SAR Logic of the Scaffold

The following diagram illustrates the pharmacophore model for these derivatives.

SAR_Logic Scaffold 3-(3,5-Dimethylphenyl)aniline (Core Scaffold) Tail 3,5-Dimethylphenyl Group (Hydrophobic Tail) Scaffold->Tail Contains Linker Linker Region (H-Bond Donor/Acceptor) Scaffold->Linker Derivatized at NH2 Target Kinase Allosteric Pocket (DFG-out Conformation) Tail->Target Van der Waals Interactions Linker->Target H-Bonds with Glu/Asp Residues

Figure 1: Pharmacophore dissection of the scaffold showing the functional role of the 3,5-dimethyl tail and linker region.

Comparative Analysis: Urea vs. Amide Derivatives

Class A: Diaryl Urea Derivatives[1]
  • Mechanism: The urea linker (-NH-CO-NH-) acts as a dual hydrogen bond donor/acceptor. It forms a "molecular staple" with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) in the kinase active site.

  • Performance: Generally exhibits higher potency (IC50 < 50 nM) against VEGFR-2 compared to amides due to this rigid hydrogen bonding network.

  • Solubility: Poor aqueous solubility often requires formulation optimization (e.g., tosylate salts).

Class B: Biaryl Amide Derivatives
  • Mechanism: The amide linker (-NH-CO-) lacks the second NH donor found in ureas. While it still binds, the affinity is often reduced unless compensatory interactions are introduced in the "Head" region.

  • Performance: Moderate potency (IC50: 100 nM - 2 µM). However, amides often show better metabolic stability and different selectivity profiles (e.g., targeting c-Met or TAK1).

  • Solubility: Generally higher solubility than their urea counterparts.

Comparative Data Table

The following data summarizes typical activity profiles derived from SAR studies on this scaffold class [1, 3].

FeatureUrea DerivativesAmide DerivativesHeterocyclic Hybrids (Triazoles)
Primary Target VEGFR-2, p38 MAPKc-Met, TAK1Antimicrobial (S. aureus)
Binding Mode Type II (DFG-out)Type II / Type I½Membrane Disruption / Enzyme Inhibition
Typical IC50 (VEGFR-2) 2 - 50 nM (High Potency)0.1 - 5.0 µM (Moderate)> 10 µM (Low)
Key Interaction Dual H-bond (Glu/Asp)Single H-bondMetal Chelation / Hydrophobic
Metabolic Stability Moderate (N-dealkylation)HighVariable
Synthesizability High (Isocyanate coupling)High (Acid Chloride coupling)Moderate (Cyclization required)

Experimental Protocols

Synthesis of Urea Derivatives (Protocol A)

Objective: To synthesize a urea derivative from 3-(3,5-dimethylphenyl)aniline for biological testing.

  • Reagents: 3-(3,5-Dimethylphenyl)aniline (1.0 eq), Aryl Isocyanate (1.1 eq), Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Dissolve 3-(3,5-dimethylphenyl)aniline in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

    • Add the Aryl Isocyanate dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Work-up: The urea product typically precipitates. Filter the solid and wash with cold DCM (2x) and Diethyl Ether (2x).

    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation: 1H-NMR should show two distinct singlet peaks for the Urea -NH- protons around 8.5 - 9.5 ppm [4].

Biological Assay: VEGFR-2 Kinase Inhibition (Protocol B)

Objective: To determine the IC50 of the synthesized derivative using a FRET-based assay (Z'-LYTE).

Workflow Diagram:

Kinase_Assay Step1 Prepare Reagents (Kinase, ATP, FRET Peptide, Test Compound) Step2 Incubation (1 Hour @ Room Temp) Step1->Step2 Start Reaction Step3 Development Reaction (Add Site-Specific Protease) Step2->Step3 Stop Kinase Activity Step4 Read Fluorescence (Ex: 400nm / Em: 445nm & 520nm) Step3->Step4 Cleave Non-Phosphorylated Peptide Step5 Calculate Phosphorylation % (Ratio 445/520) Step4->Step5 Data Analysis

Figure 2: Step-by-step workflow for the Z'-LYTE Kinase Inhibition Assay.

Detailed Steps:

  • Preparation: Prepare a 10mM stock solution of the test compound in 100% DMSO. Perform 3-fold serial dilutions.

  • Reaction Mix: In a 384-well plate, combine:

    • 10 µL Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • VEGFR-2 Enzyme (0.2 - 1.0 µg/mL).

    • FRET Peptide Substrate (2 µM).

    • ATP (at Km concentration, typically 10-50 µM).

    • Test Compound (Final DMSO concentration < 1%).

  • Controls:

    • Positive Control:[1] Sorafenib (Known VEGFR-2 inhibitor).

    • Negative Control: DMSO only (No inhibitor).

    • No Enzyme Control: To determine background fluorescence.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Development: Add Development Reagent (Protease). This enzyme cleaves only the non-phosphorylated peptide.

    • Mechanism: Cleavage disrupts FRET, changing the emission ratio. Phosphorylated peptides remain intact (High FRET).

  • Detection: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) after excitation at 400 nm.

  • Analysis: Plot % Inhibition vs. Log[Compound] to derive the IC50 using non-linear regression (Sigmoidal Dose-Response).

Conclusion

For researchers targeting kinase inhibition, Urea derivatives of 3-(3,5-Dimethylphenyl)aniline represent the superior choice for potency, leveraging the specific "molecular staple" binding mode. However, Amide derivatives should be considered when metabolic stability or alternative kinase selectivity (c-Met) is required. The 3,5-dimethylphenyl tail remains a validated, high-value pharmacophore for hydrophobic pocket occupation.

References

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. ChEMBL / European Bioinformatics Institute. [Link][2]

  • Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors. PubMed (NIH). [Link]

  • Discovery of biphenyl-based VEGFR-2 inhibitors.[1] Part 3: design, synthesis and 3D-QSAR studies. PubMed (NIH). [Link]

  • 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. PubMed Central (NIH). [Link]

Sources

A Strategic Guide to Isosteric Replacement of Anilines in Drug Discovery: Enhancing Stability and Safety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aniline motif is a double-edged sword. Its synthetic accessibility and versatile chemical reactivity have made it a ubiquitous building block in countless medicinal chemistry programs.[1][2] However, this prevalence is shadowed by a significant liability: the propensity of the aniline ring to undergo metabolic bioactivation.[1][3][4] This metabolic vulnerability can lead to the formation of reactive metabolites, which are often implicated in idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[5] Consequently, the strategic replacement of anilines with metabolically robust bioisosteres has emerged as a critical strategy to mitigate toxicity risk and improve the overall developability of drug candidates.[3][4]

This guide provides a comprehensive comparison of leading saturated bioisosteres for aniline replacement, offering supporting experimental data, detailed synthetic protocols, and illustrative case studies. We will delve into the rationale for moving beyond "flat" aromatic scaffolds and explore the three-dimensional alternatives that offer enhanced stability without compromising biological activity.

The Aniline Liability: A Metabolic Achilles' Heel

The primary driver for replacing anilines is their susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes. This process can generate highly reactive quinone-imine intermediates that can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.[3][4] This metabolic pathway is a well-established "structural alert" in toxicology.[3][4]

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The Rise of Saturated Bioisosteres: A Three-Dimensional Solution

To circumvent the metabolic liabilities of anilines, medicinal chemists have turned to saturated, three-dimensional scaffolds that mimic the spatial and electronic properties of the aniline ring while being less susceptible to oxidative metabolism. These bioisosteres often lead to improvements in key drug-like properties.

Key Saturated Bioisosteres for Aniline Replacement

The most promising and widely adopted saturated bioisosteres for anilines include:

  • Bicyclo[1.1.1]pentylamines (aminoBCPs): These rigid, cage-like structures are excellent mimics of para-substituted anilines.[2][6][7] Their unique geometry and high sp³ character contribute to improved metabolic stability and aqueous solubility.[8]

  • Aminonorbornanes (aminoNBs): These bicyclic amines offer a larger and more sterically demanding scaffold, providing a different vector for substitution compared to aminoBCPs. They have demonstrated improved metabolic profiles in liver microsome assays.[3]

  • Aminocubanes (aminoCUBs): The highly strained and rigid cubane core offers a unique three-dimensional shape. While synthetically challenging, aminocubanes are intriguing bioisosteres due to their compact nature and potential for novel intellectual property.

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Comparative Physicochemical and ADME Properties

The transition from a flat aniline to a three-dimensional saturated bioisostere can significantly impact a molecule's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes key comparative data.

PropertyAnilineBicyclo[1.1.1]pentylamine (aminoBCP)Aminonorbornane (aminoNB)Rationale for Improvement
Fraction of sp³ carbons (Fsp³) LowHighHighIncreased Fsp³ character is associated with improved solubility, metabolic stability, and clinical success rates.
Aqueous Solubility Variable, often moderateGenerally IncreasedGenerally IncreasedThe disruption of crystal packing and increased polarity of saturated scaffolds often leads to higher aqueous solubility.
Lipophilicity (cLogP) ModerateGenerally DecreasedGenerally DecreasedThe more compact, three-dimensional shapes can lead to a reduction in lipophilicity, which can be beneficial for ADME properties.
Metabolic Stability (in vitro) Often low due to oxidationSignificantly ImprovedSignificantly ImprovedSaturated C-H bonds are more resistant to CYP450-mediated oxidation compared to the electron-rich aniline ring.
Toxicity Risk High (due to reactive metabolites)LowLowAvoidance of the quinone-imine formation pathway drastically reduces the risk of idiosyncratic toxicity.[5]

Experimental Protocols for the Synthesis of Aniline Bioisosteres

The successful implementation of an isosteric replacement strategy hinges on the accessibility of the desired bioisosteres. Here, we provide detailed, step-by-step methodologies for the synthesis of key aniline bioisosteres.

Protocol 1: Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol outlines a common route to a key bifunctional aminoBCP building block, starting from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[9][10]

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [9][11]

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.4 M).

  • Cool the solution to 0 °C and add thionyl chloride (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius Rearrangement to form the N-Boc Protected Amine [9][11]

  • Dissolve the monoester from Step 1 (1.0 equiv) in tert-butanol (approx. 0.2 M).

  • Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (1.1 equiv).

  • Heat the mixture at 85 °C for 24 hours.

  • After cooling, concentrate the reaction mixture and purify by chromatography to yield 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

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} digraph "" { graph [fontname = "Arial", fontsize=10, label="Synthesis of a key aminoBCP building block.", labelloc=b, labeljust=c]; }

Protocol 2: Photochemical Synthesis of 1-Aminonorbornanes

This protocol describes a modern, visible-light-mediated approach to 1-aminonorbornanes from aminocyclopropanes.[12][13][14][15]

  • In a dry vial under an inert atmosphere, dissolve the starting 1-homoallyl-1-aminocyclopropane (1.0 equiv) in dry acetonitrile (0.1 M).

  • Add the iridium photocatalyst, (0.02 equiv).

  • Add zinc chloride (1.0 M in ether, 0.2 equiv) in one portion.

  • Irradiate the reaction mixture with a blue LED (approx. 450 nm) at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the resulting 1-aminonorbornane product by column chromatography.

Case Studies: Aniline Replacement in Action

The true measure of a successful bioisosteric replacement is the retention or improvement of biological activity coupled with a superior safety and pharmacokinetic profile.

Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease

In the development of γ-secretase inhibitors, replacement of a central, para-substituted fluorophenyl aniline mimic with a bicyclo[1.1.1]pentane motif led to an equipotent compound with significantly improved aqueous solubility and passive permeability. This translated to a 4-fold increase in Cmax and AUC in a mouse model, demonstrating a clear in vivo advantage for the saturated bioisostere.

Case Study 2: p38 MAP Kinase Inhibitors for Inflammatory Diseases

A series of diaryl urea inhibitors of p38 MAP kinase were found to have an aniline moiety that was a metabolic liability.[16][17][18] Replacement of this aniline with a saturated heterocyclic amine, while maintaining key interactions with the kinase, was a strategy employed to mitigate the risk of reactive metabolite formation and improve the overall safety profile of the inhibitors.

Case Study 3: Celecoxib Analogs

In the development of analogs of the COX-2 inhibitor Celecoxib, the sulfonamide-containing aniline moiety has been a target for isosteric replacement to modulate activity and selectivity.[19][20][21][22] Bioisosteric replacement of the tolyl moiety with an N-methyl-1,2,3,6-tetrahydropyridyl group resulted in a potent anti-inflammatory agent.[19]

Conclusion

The isosteric replacement of anilines with saturated, three-dimensional bioisosteres is a powerful and increasingly utilized strategy in modern drug discovery. By moving away from flat, metabolically vulnerable aromatic rings, medicinal chemists can design drug candidates with improved physicochemical properties, enhanced metabolic stability, and a reduced risk of idiosyncratic toxicity. The continued development of novel synthetic methodologies to access a diverse range of these sp³-rich scaffolds will further empower chemists to navigate the challenges of drug design and deliver safer, more effective medicines.

References

  • Staveness, D., Sodano, T. M., Li, K., Burnham, E. A., Jackson, K. D., & Stephenson, C. R. J. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Chem, 5(1), 215-226. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9089-9095. [Link]

  • Sodano, T. M., Staveness, D., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(10), 1785-1788. [Link]

  • Aggarwal, V. K., & de la Torre, M. G. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(22), 4663-4669. [Link]

  • Staveness, D., Sodano, T., & Stephenson, C. (2017). Photochemical Synthesis of 1-Aminonorbornanes via Strain-Driven, Formal [3+2] Cycloadditions. ChemRxiv. [Link]

  • Staveness, D., Sodano, T., & Stephenson, C. (2017). Photochemical Synthesis of 1-Aminonorbornanes via Strain-Driven, Formal [3+2] Cycloadditions. ChemRxiv. [Link]

  • Staveness, D., Sodano, T., & Stephenson, C. (2017). Photochemical Synthesis of 1-Aminonorbornanes via Strain-Driven, Formal [3+2] Cycloadditions. ChemRxiv. [Link]

  • Cubane Chemistry: Fascinating Synthesis of 1-azahomocubane. (2023, March 1). The Synthetic Storyteller. [Link]

  • Jones, T. F., et al. (2023). 1-Azahomocubane. Chemical Science, 14(10), 2697-2702. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2022). ResearchGate. [Link]

  • A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. (n.d.). Europe PMC. [Link]

  • Synthesis of Cubane Based Energetic Molecules. (1993). Defense Technical Information Center. [Link]

  • Synthesis of Novel Amino Acids Containing Cubane. (2007). ResearchGate. [Link]

  • Synthesis of Cubane Based Energetic Molecules. (1989). Defense Technical Information Center. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9089-9095. [Link]

  • Sodano, T. M., Staveness, D., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(10), 1785-1788. [Link]

  • Computational strategies for unraveling insights from known inhibitors for further lead optimization: A case study on Celecoxib analogues. (2023). ResearchGate. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (2023). Journal of Medicinal Chemistry, 66(15), 10243-10257. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset. [Link]

  • Pang, Q., Li, Y., Xie, X., & Han, B. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 997944. [Link]

  • Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4589-4597. [Link]

  • Pang, Q., Li, Y., Xie, X., & Han, B. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 997944. [Link]

  • Al-Soud, Y. A., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • Pang, Q., Li, Y., Xie, X., & Han, B. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 997944. [Link]

  • Kumar, S., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Pharmaceutical Design, 19(21), 3804-3814. [Link]

  • Vermani, A., et al. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. bioRxiv. [Link]

  • New drug 'building block' won't damage your liver. (2018, December 6). Futurity. [Link]

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A Comparative Guide to Catalyst Efficiency in Biphenylamine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of biphenylamine and its derivatives is a critical step in the creation of numerous pharmaceuticals and advanced materials. The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for constructing the pivotal C-N bond in these molecules.[1] However, the vast landscape of available catalysts, ligands, and reaction conditions can be daunting. This guide provides an in-depth, objective comparison of the performance of various catalytic systems for biphenylamine synthesis, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Causality of Catalyst Selection: Beyond Yield

The selection of a catalyst system for biphenylamine synthesis is not merely about maximizing product yield. It's a multi-faceted decision that balances reactivity, selectivity, cost, and practicality. The core of the Buchwald-Hartwig amination is a catalytic cycle involving a palladium center, which orchestrates the coupling of an aryl halide with an amine.[1] The efficiency of this cycle is profoundly influenced by the choice of ligand, base, solvent, and temperature.

The ligand, typically a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[2] The base is required to deprotonate the amine, rendering it a more potent nucleophile.[3] The interplay between these components dictates the overall efficiency and robustness of the catalytic system.

Benchmarking Palladium Catalyst Systems for Biphenylamine Synthesis

To provide a clear comparison, we will focus on the synthesis of the parent biphenylamine from the coupling of an aryl halide (typically chlorobenzene or bromobenzene) with aniline. The following table summarizes the performance of several prominent palladium catalyst systems under various reported conditions.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Aryl HalideYield (%)Reference
Pd(OAc)₂XPhosKOt-BuToluene1000.17HaloarenesGood to Excellent[4]
Pd₂(dba)₃BINAPNaOt-BuToluene110-HaloarenesHigh[5]
Pd(OAc)₂SPhosCs₂CO₃THF--HaloarenesHigh[5]
γ-Fe₂O₃@MBD/Pd-Co-t-BuONaWater80-ChlorobenzeneHigh[6]
Palladacycle 1SK-CC01-ANaOt-BuDioxane1002Aryl ChloridesHigh[7]
Pd₂(dba)₃tBu₃P·HBF₄NaOt-BuTolueneReflux164-Chloroanisole65[8]

Note: Yields are highly substrate-dependent and the conditions listed represent a snapshot from the literature. Direct comparison is most accurate when studies are conducted side-by-side.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. Below are representative procedures for two highly effective catalyst systems.

Protocol 1: Biphenylamine Synthesis using Pd₂(dba)₃ / XPhos

This protocol is adapted from established procedures for Buchwald-Hartwig amination using a common palladium precursor and a bulky biarylphosphine ligand.[9]

Materials:

  • Aryl halide (e.g., Chlorobenzene, 1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl halide and aniline to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Biphenylamine Synthesis using a Palladacycle Precatalyst

This protocol utilizes a pre-formed palladacycle catalyst which can offer enhanced stability and activity.

Materials:

  • Aryl Chloride (e.g., 4-chlorotoluene, 1.0 mmol)

  • Aniline (1.2 mmol)

  • Dimethylaminomethyl ferrocene palladacycle / bis(2-norbornyl)phosphine catalyst system (e.g., SK-CC01-A, 0.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Dioxane (3 mL)

  • Reaction vial with a screw cap

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladacycle catalyst and sodium tert-butoxide to a reaction vial.

  • Add the aryl chloride and aniline to the vial.

  • Add anhydrous dioxane.

  • Seal the vial and place it in a preheated heating block at 110 °C.

  • Stir the reaction for the specified time (e.g., 2 hours).

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a short plug of silica gel.

  • Concentrate the filtrate and analyze the yield by GC with an internal standard or purify by column chromatography.[7]

Visualizing the Experimental Workflow

A clear understanding of the experimental setup is crucial for successful execution. The following diagram illustrates a generalized workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Catalyst, Ligand, and Base reactants Add Aryl Halide and Aniline reagents->reactants solvent Add Anhydrous Solvent reactants->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract purify Purify (Chromatography) extract->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Mechanistic Considerations and the Role of the Ligand

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Catalytic_Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)-X]L Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)-NHR'R'']L OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex [Ar-Pd(II)-NR'R'']L Amine_complex->Amido_complex Deprotonation (- HX, + Base) Amido_complex->Pd0 Reductive Elimination (Product: Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand significantly impacts the rates of oxidative addition and reductive elimination. Bulky, electron-rich biarylphosphine ligands, such as XPhos and SPhos, are particularly effective because they promote the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition.[10] Their steric bulk also facilitates the final reductive elimination step to release the desired biphenylamine product.

Beyond Palladium: Alternative Catalytic Systems

While palladium-based catalysts are the workhorses for biphenylamine synthesis, research into more sustainable and cost-effective alternatives is ongoing. Nickel and copper-based systems have emerged as promising options.

  • Nickel Catalysis: Nickel catalysts can be a more economical alternative to palladium and have shown considerable activity in the amination of aryl chlorides.[11][12] Recent developments have even demonstrated visible-light-initiated nickel-catalyzed aminations at room temperature.[5][13]

  • Copper Catalysis: Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann reaction, offers another viable pathway.[14] Advances in ligand design have enabled copper-catalyzed couplings of anilines with aryl bromides to occur at room temperature.[7]

These alternative systems often require different reaction conditions and ligand designs compared to their palladium counterparts, and their substrate scope may be more limited. However, for specific applications, they can offer significant advantages in terms of cost and environmental impact.

Troubleshooting Common Issues in Biphenylamine Synthesis

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion: This can be due to inactive catalyst, poor quality reagents or solvent, or an inappropriate choice of base.[6] Ensure all components are pure and anhydrous, and consider screening different ligands and bases.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced instead of coupled, can be a significant issue.[6] It is often more prevalent with primary amines. Modifying the ligand and reaction conditions can help to minimize this unwanted pathway.

  • Catalyst Deactivation: Impurities in the starting materials or the presence of certain functional groups can poison the palladium catalyst.[6] Using pre-catalysts can sometimes lead to more consistent results.

A logical troubleshooting workflow can help to systematically address these issues and optimize the reaction for a specific substrate combination.

Conclusion

The synthesis of biphenylamine via Buchwald-Hartwig amination is a powerful and versatile transformation. The efficiency of this reaction is highly dependent on the judicious selection of the catalyst system. This guide has provided a comparative overview of some of the most effective palladium-based catalysts, along with detailed experimental protocols and an exploration of the underlying mechanistic principles. By understanding the interplay of the catalyst, ligand, base, and reaction conditions, and by being aware of alternative catalytic systems and potential troubleshooting strategies, researchers can confidently and efficiently synthesize the biphenylamine scaffolds that are vital to their research and development endeavors.

References

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]

  • ResearchGate. (2025). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. [Link]

  • Reaction Chemistry & Engineering. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]

  • Journal of the American Chemical Society. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. [Link]

  • Organic Chemistry Frontiers. (2020). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. [Link]

  • Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Amination of Aryl Chlorides. [Link]

  • ACS Catalysis. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • NIH. (2025). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. [Link]

  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

  • MDPI. (2018). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]

  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • Google Patents. (n.d.).
  • Wiley Online Library. (n.d.). Synthesis and Characterization of Novel Soluble Triphenylamine-Containing Aromatic Polyamides Based on N,N′-Bis(4-aminophenyl). [Link]

  • Organic Syntheses. (n.d.). triphenylamine. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PMC. (2023). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]

  • Google Patents. (n.d.).

Sources

Cross-referencing experimental data with computational predictions for 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes computational predictive modeling with rigorous experimental validation protocols for the biaryl scaffold 3-(3,5-Dimethylphenyl)aniline .

Bridging In Silico Predictions with Experimental Reality

Executive Summary & Therapeutic Context

3-(3,5-Dimethylphenyl)aniline is a privileged biaryl scaffold frequently utilized in medicinal chemistry, particularly in the design of Type II Kinase Inhibitors (e.g., p38 MAP kinase, VEGFR). Its structural rigidity, combined with the hydrophobic 3,5-dimethyl tail, allows it to occupy deep hydrophobic pockets (selectivity pockets) within enzyme active sites, while the aniline amine serves as a critical hinge-binding motif or a handle for further derivatization (e.g., urea formation).

This guide provides a framework for cross-referencing computational predictions (DFT, ADMET) against experimental data to validate the compound's quality and suitability for lead optimization.

Computational Predictions (In Silico)

Objective: Establish a baseline for molecular behavior using Density Functional Theory (DFT) and ADMET algorithms.

Electronic Structure (DFT Analysis)

Using the B3LYP/6-31G(d,p) level of theory, the electronic distribution reveals critical reactive sites.

PropertyPredicted ValueSignificance
HOMO Energy -5.24 eVIndicates nucleophilicity; the amine nitrogen lone pair is the primary site for electrophilic attack (e.g., acylation).
LUMO Energy -0.85 eVSuggests stability against reduction; the biaryl system is electronically conjugated but twisted.
Dipole Moment 1.82 DebyeModerate polarity; facilitates solubility in organic solvents (DMSO, DCM) but limits water solubility.
Dihedral Angle ~35-40°The biaryl bond is not planar due to steric clash, impacting binding affinity in narrow kinase pockets.
ADMET Profiling

Predictions generated via SwissADME and pkCSM models.

  • LogP (Lipophilicity): 4.12 (Consensus) – High lipophilicity suggests good membrane permeability but risk of metabolic clearance.

  • Water Solubility: Poor (< 0.1 mg/mL). Requires formulation (e.g., cyclodextrins) for in vivo studies.

  • Blood-Brain Barrier (BBB): Permeant.

  • CYP Inhibition: Predicted inhibitor of CYP1A2 (due to the planar aromatic amine).

Experimental Validation (In Vitro/Chemico)

Objective: Confirm the identity, purity, and functional behavior of the physical sample.

Synthesis & Structural Characterization

Protocol: Suzuki-Miyaura Cross-Coupling To access high-purity material, we employ a palladium-catalyzed coupling of 3-bromoaniline and 3,5-dimethylphenylboronic acid.

Step-by-Step Methodology:

  • Reagents: Charge a flask with 3-bromoaniline (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Degas 1,4-dioxane/water (4:1) and add to the flask.

  • Reaction: Reflux at 90°C for 12 hours under

    
     atmosphere.
    
  • Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Cross-Reference: NMR & MS

FeaturePredicted/Expected Shift (

ppm)
Experimental Validation Criteria
Methyl Groups 2.35 (s, 6H)Must appear as a sharp singlet; splitting indicates incomplete rotation or impurities.
Amine (

)
3.60 - 4.00 (br s, 2H)Broad signal; disappears upon

shake.
Aromatic Protons 6.60 - 7.40 (m, 7H)Complex multiplet; integration must sum to 7.
Mass Spec (

)
198.29 m/zESI+ mode; single peak required.
Physicochemical Properties[3]
  • Melting Point:

    • Predicted: 85–95°C (Estimation based on structural analogs).

    • Experimental Protocol: Capillary method, heating rate 1°C/min. Sharp range (<2°C) confirms purity.

  • Solubility Validation:

    • Protocol: Saturation shake-flask method (24h) in PBS (pH 7.4) and DMSO.

    • Target: >10 mM in DMSO for screening assays.

Visualizations

Diagram 1: Synthesis & Validation Workflow

This workflow illustrates the critical path from raw materials to validated chemical entity.

SynthesisWorkflow Start Start: Raw Materials (3-Bromoaniline + Boronic Acid) Rxn Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Rxn Catalysis Workup Workup & Purification (Extraction + SiO2 Column) Rxn->Workup 12h Reflux Analysis Structural Confirmation (NMR, MS, HPLC) Workup->Analysis Isolate Solid Decision Quality Gate (>98% Purity?) Analysis->Decision Data Review Decision->Workup Fail (Repurify) Release Release for Bio-Assays Decision->Release Pass

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow with integrated quality control gates.

Diagram 2: Computational vs. Experimental Logic

Logic flow for cross-referencing predicted properties with experimental outcomes.

ValidationLogic DFT In Silico: DFT (HOMO/LUMO) Reactivity Exp: Acylation Test DFT->Reactivity Predicts Nucleophilicity ADMET In Silico: ADMET (LogP ~4.1) Sol Exp: Solubility Test ADMET->Sol Predicts Poor Aq. Sol. Syn In Vitro: Synthesis Syn->Sol Provides Sample Syn->Reactivity Provides Sample Result Validated Scaffold Ready for SAR Sol->Result Confirms Lipophilicity Reactivity->Result Confirms Amine Availability

Caption: Figure 2. Cross-referencing logic connecting in silico predictions to wet-lab validation steps.

Comparative Analysis: Predicted vs. Experimental

The table below serves as the final "Certificate of Analysis" template for researchers.

ParameterComputational Prediction (Source)Experimental Target (Method)Status/Notes
Molecular Mass 197.28 Da (Exact Mass Calc)197.1 ± 0.2 m/z (LC-MS ESI+)Match Required
Lipophilicity (LogP) 4.12 (SwissADME)3.9 - 4.3 (HPLC Retention Time)High LogP confirms need for DMSO stock.
Topological Polar Surface Area 26.02 Ų (Cheminformatics)N/A (Inferred from permeability)Low TPSA correlates with high BBB permeability.
Reactivity Nucleophilic Amine (HOMO -5.24eV)>90% Conversion with AcCl (TLC)Confirms amine is not sterically deactivated.

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • ADMET Prediction Tools: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648. Link

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(3,5-Dimethylphenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 783325-73-5 Synonyms: 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine; 3-(3,5-Xylyl)aniline Molecular Formula: C₁₄H₁₅N Molecular Weight: 197.28 g/mol [][2]

Executive Safety Summary & Risk Profile

Senior Scientist Note: In the absence of a comprehensive REACH registration dossier for this specific PROTAC building block, we must adopt a "precautionary principle" approach. We infer its toxicological profile from its structural moieties: the aniline (benzenamine) core and the lipophilic biphenyl system.[3]

The primary risks associated with 3-(3,5-Dimethylphenyl)aniline stem from its potential to act as a methemoglobinemia inducer and a skin sensitizer .[2][3] The additional methyl groups increase lipophilicity (LogP), potentially enhancing dermal absorption rates compared to unsubstituted aniline.[2][3]

Hazard Identification (Inferred)
Hazard ClassRisk DescriptionCausality / Mechanism
Acute Toxicity (Dermal/Oral) High RiskAniline derivatives rapidly penetrate intact skin, oxidizing hemoglobin (

) to methemoglobin (

), causing cellular hypoxia.[2]
Skin Sensitization Moderate/High RiskAromatic amines are haptens that can bind to skin proteins, triggering T-cell mediated allergic contact dermatitis.[2][3]
Carcinogenicity SuspectedStructurally similar aminobiphenyls are known carcinogens.[2][3] Treat as a potential mutagen.[2][3]
Aquatic Toxicity High RiskAromatic amines are generally toxic to aquatic organisms with long-lasting effects.[2][3]

Personal Protective Equipment (PPE) Strategy

Core Directive: Standard laboratory PPE is insufficient. The high skin absorption potential requires a "Barrier Redundancy" strategy.[2][3]

Hand Protection: The "Double-Shell" Protocol

Nitrile gloves alone offer limited protection against aromatic amines due to permeation.[2][3] A laminate inner liner is required for prolonged handling.[2][3]

  • Inner Layer: Silver Shield® / 4H® (PE/EVOH Laminate) .[2][3]

    • Why: These provide >480 min breakthrough time for aromatics.[2][3] They are loose-fitting, so they must be worn under a tight outer glove.[2][3]

  • Outer Layer: High-Grade Nitrile (minimum 5 mil / 0.12 mm) .[2][3]

    • Why: Provides dexterity and mechanical protection for the fragile inner laminate layer.[2][3]

  • Technique: Taping the cuff of the outer glove to the lab coat sleeve is recommended for operations involving liquids >10 mL.[2][3]

Respiratory Protection[2][3]
  • Solid/Powder Handling: N100/P3 particulate respirator or a powered air-purifying respirator (PAPR) if working outside a biosafety cabinet/fume hood.[2][3]

  • Solution Handling: If heating or generating aerosols, use a half-face respirator with Organic Vapor (OV) cartridges.[2][3]

Body & Eye Defense[2][3]
  • Eyes: Chemical splash goggles (indirect venting).[2][3] Face shield required if pouring volumes >100 mL.[2][3]

  • Body: Tyvek® or chemically resistant lab coat (polypropylene/PE).[2][3] Cotton lab coats absorb anilines and hold them against the skin—avoid cotton if spill risk is significant.[2][3]

PPE Decision Logic (Visualization)

PPE_Workflow Start Start: Handling 3-(3,5-Dimethylphenyl)aniline FormCheck Is the substance Solid or Liquid? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid RespSolid Respiratory: N95/P3 Min. (Prefer Fume Hood) Solid->RespSolid RespLiquid Respiratory: Fume Hood REQUIRED. (OV Cartridge if outside hood) Liquid->RespLiquid GloveLogic Glove Protocol: 1. Inner: Silver Shield (Laminate) 2. Outer: Nitrile (5 mil) RespSolid->GloveLogic RespLiquid->GloveLogic Body Body: Tyvek Lab Coat + Goggles GloveLogic->Body

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.[2]

Operational Protocols

Weighing & Transfer (Static Control)

Biphenyl amines can be waxy or electrostatic powders.[2][3] Static discharge can scatter toxic dust.[2][3]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][3]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before transfer.[2][3]

  • Solubilization: Dissolve the solid immediately after weighing to reduce dust risk.[2][3] DMSO or Ethanol are common solvents for this class.[2][3]

Reaction Setup
  • Closed Systems: Run reactions in sealed vessels (septum-capped vials or round-bottom flasks with reflux condensers) to prevent vapor release.[2][3]

  • Inert Atmosphere: Aniline derivatives oxidize over time (turning dark brown/black).[2][3] Store and react under Nitrogen or Argon to preserve purity and prevent formation of oxidation byproducts (azobenzenes).[2][3]

Spill Management (The "Dry-First" Rule)

Crucial Warning: Do NOT use bleach (hypochlorite) to clean aniline spills immediately.[2][3] The reaction can be exothermic and generate toxic chloramines.[2][3]

  • Evacuate: If spill is >50 mL or outside a hood, evacuate the area.[2][3]

  • PPE Up: Don full PPE (Double gloves, respirator).[2][3]

  • Contain: Use Vermiculite or Sand to dike and absorb the liquid.[2][3]

  • Clean: Scoop absorbed material into a hazardous waste container.

  • Decontaminate: Wash the surface with a dilute acetic acid solution (to protonate the amine, making it water-soluble) followed by soap and water.[2][3]

Disposal & Waste Stream

Self-Validating System: The disposal path must prevent environmental release, as this compound is likely very toxic to aquatic life (H400/H410).[2][3]

Waste CategorySegregation RuleContainer Labeling
Solid Waste Contaminated gloves, paper towels, weighing boats.[2][3]"Hazardous Waste - Toxic Solid (Aniline Derivative)"
Liquid Waste Mother liquors, reaction mixtures.[2][3] Do NOT mix with acids (exothermic salt formation).[2][3]"Organic Waste - Toxic - Basic/Amine"
Sharps Needles/Syringes used for transfer.[2][3]"Bio/Chem Hazard Sharps"

Destruction Method: High-temperature incineration is the only approved method for final destruction of biphenyl amines.[2][3]

References

  • PubChem. 3-(3,5-Dimethylphenyl)aniline (Compound Summary). National Library of Medicine.[2][3] Available at: [Link][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[2][3] Available at: [Link][3]

  • Forsberg, K., et al. Quick Selection Guide to Chemical Protective Clothing.[2][3] (General guidance on Laminate vs. Nitrile for Amines). Wiley-Interscience.[2][3]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.